Albendazole-d3
Description
The exact mass of the compound Albendazole D3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016410 | |
| Record name | Albendazole-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353867-92-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353867-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1353867-92-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Route for Deuterated Albendazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis route for deuterated Albendazole (specifically, Albendazole-d3), a valuable internal standard for pharmacokinetic and metabolic studies. The synthesis is a two-step process commencing with the hydrolysis of commercially available Albendazole, followed by the introduction of the deuterium label via acylation with deuterated methyl chloroformate. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of deuterated Albendazole (this compound) is achieved through a straightforward two-step process. The first step involves the hydrolysis of the carbamate functional group of Albendazole to yield 5-(propylthio)-1H-benzo[d]imidazol-2-amine. The second step is the acylation of this intermediate with deuterated methyl chloroformate (methyl-d3 chloroformate) to introduce the trideuteromethyl carbamate moiety, affording the final deuterated product.
Caption: Overall synthetic route for deuterated Albendazole.
Experimental Protocols
Step 1: Hydrolysis of Albendazole
This procedure details the hydrolysis of Albendazole to produce the key intermediate, 5-(propylthio)-1H-benzo[d]imidazol-2-amine.[1]
Materials:
-
Albendazole
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a 500 ml round bottom flask, add Albendazole (8.0 g, 30.2 mmol), sodium hydroxide (1.8 g, 45.0 mmol), methanol (250 ml), and water (50 ml).
-
Heat the reaction mixture under reflux for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting aqueous solution contains the sodium salt of the intermediate. This can be used directly in the next step or neutralized to isolate the free amine.
Caption: Experimental workflow for the hydrolysis of Albendazole.
Step 2: Acylation with Deuterated Methyl Chloroformate
This procedure describes the formation of deuterated Albendazole by reacting the intermediate from Step 1 with methyl-d3-chloroformate.[1]
Materials:
-
Aqueous solution of 5-(propylthio)-1H-benzo[d]imidazol-2-amine sodium salt (from Step 1)
-
Methyl-d3-chloroformate
-
Round bottom flask
-
Reflux condenser
-
Filtration apparatus
-
Dichloromethane (for washing)
-
Methanol (for washing)
Procedure:
-
To the aqueous solution of the intermediate from the previous step, add methyl-d3-chloroformate.
-
Heat the reaction mixture under reflux for 12 hours. Monitor the reaction by LC-MS to confirm the disappearance of the intermediate.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the collected solid sequentially with water, dichloromethane, and methanol.
-
Dry the product to obtain deuterated Albendazole.
Caption: Experimental workflow for the acylation step.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of deuterated Albendazole.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature | Time (hours) | Yield (%) | Reference |
| 1 | Hydrolysis | NaOH, MeOH/H₂O | Reflux | 16 | ~55* | [1] |
| 2 | Acylation | Methyl-d3-chloroformate | Reflux | 12 | 79.2 | [1] |
| Overall | - | - | - | - | ~43.6 | Calculated |
*Note: The Chinese patent CN114380750B mentions a total yield of 74.8% for the two-step process, suggesting that the hydrolysis yield in that specific instance may have been higher than the 55% reported in other literature.[1]
Table 2: Physicochemical Properties of Deuterated Albendazole (this compound)
| Property | Value | Reference |
| Chemical Name | Trideuteriomethyl N-(5-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
| Molecular Formula | C₁₂H₁₂D₃N₃O₂S | |
| Molecular Weight | 268.35 g/mol | |
| CAS Number | 1353867-92-1 | |
| Appearance | Off-white Powder | |
| Melting Point | 215.5-216.0°C |
Characterization Data
Characterization of the final product is crucial to confirm its identity and isotopic purity. The following are expected analytical data for deuterated Albendazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Albendazole, with the key difference being the absence of the singlet corresponding to the methyl carbamate protons (O-CH₃). The spectrum of unlabeled Albendazole typically shows signals for the propyl group protons, the aromatic protons of the benzimidazole ring, and the carbamate and imidazole NH protons.
-
¹³C NMR: The ¹³C NMR spectrum of this compound will also be nearly identical to that of the unlabeled compound. The carbon of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium and may have a slightly different chemical shift. The other carbon signals of the benzimidazole and propyl groups should remain unchanged.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium.
-
Expected Molecular Ion Peak: The mass spectrum of deuterated Albendazole should show a molecular ion peak ([M+H]⁺) at m/z 269.0, which is three mass units higher than that of unlabeled Albendazole (m/z 266.1). This mass shift directly corresponds to the replacement of three protons with three deuterium atoms in the methyl carbamate group. The isotopic distribution pattern will also be characteristic of a D3-labeled compound.
References
Physicochemical Properties of Albendazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Albendazole-d3, a deuterated isotopologue of the broad-spectrum anthelmintic drug Albendazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the non-labeled Albendazole are also included where available.
| Property | This compound | Albendazole |
| Molecular Formula | C₁₂H₁₂D₃N₃O₂S[1] | C₁₂H₁₅N₃O₂S[2] |
| Molecular Weight | 268.35 g/mol [1][3] | 265.33 g/mol [2] |
| Appearance | Off-white Powder | Colorless crystals |
| Melting Point | 215.5-216.0°C | 208-210°C |
| Solubility | DMSO: 20 mg/mL (with sonication)H₂O: 0.67 mg/mL (with sonication) | Practically insoluble in water. Insoluble in water (reported values vary, e.g., 0.75 mg/L at 20.9°C). |
| pKa | Not explicitly reported for d3; expected to be similar to Albendazole. | 10.26 and 2.80 |
| LogP | 2.9 (Computed) | 2.9 (Computed) |
| CAS Number | 1353867-92-1 | 54965-21-8 |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that are typically employed for the evaluation of compounds like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific aqueous medium until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.
-
Addition of Compound: Add an excess amount of this compound to a sealed flask or vial containing a known volume of the prepared medium. Ensure that undissolved solid remains visible.
-
Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the necessary equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment should be performed in triplicate for each pH condition to ensure the reliability of the results.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).
-
Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.
-
Ionic Strength: Maintain a constant ionic strength throughout the titration by using an electrolyte solution like 0.15 M KCl.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol to ensure mutual miscibility at equilibrium.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase to a sealed container.
-
Equilibration: Shake the container for a sufficient period to allow for complete partitioning and equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure a clear separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated as log₁₀(P).
Mandatory Visualizations
Synthesis Workflow of this compound
The synthesis of this compound can be inferred from the established synthesis of Albendazole, with the key difference being the use of a deuterated methylating agent. The following diagram illustrates a logical workflow for this synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the aqueous solubility of this compound using the shake-flask method.
Caption: Shake-flask method workflow for solubility determination.
References
Albendazole-d3 certificate of analysis
An In-Depth Technical Guide to the Certificate of Analysis for Albendazole-d3
Introduction
This compound is the deuterated analog of Albendazole, a broad-spectrum anthelmintic agent. The incorporation of deuterium isotopes provides a stable, heavier mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical and pharmacokinetic studies. A Certificate of Analysis (CoA) is a critical quality assurance document that accompanies a specific batch of this compound. It provides a comprehensive summary of the analytical tests performed to confirm its identity, purity, and quality, ensuring its suitability for research and drug development applications. This guide offers a detailed overview of the typical data and experimental protocols presented in a CoA for this compound.
Data Presentation: Analytical Summary
The following tables summarize the quantitative data typically found on a Certificate of Analysis for this compound. These values represent the results of rigorous quality control testing for a specific production lot.
Table 1: Identity and Purity
| Test | Method | Specification | Result |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Chemical Identity | ¹H-NMR | Conforms to Structure | Conforms |
| Mass Identity (MS) | Mass Spectrometry (ESI+) | Conforms to Structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated Forms | 99.6% |
| Deuterium Incorporation | Mass Spectrometry | ≥ 95% d3 | 98.2% |
Table 2: Physicochemical Properties
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to Off-White Solid | Off-White Solid |
| Melting Point | Melting Point Apparatus | 205-211 °C | 208 °C |
| Solubility | Solvent Addition | Soluble in DMSO | Soluble |
| Residual Solvents | Gas Chromatography (GC-HS) | Conforms to ICH Q3C | Conforms |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or Acetonitrile) and injected into the HPLC system. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and isotopic distribution of this compound.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]⁺ ion would be approximately 269.11, which is 3 Da higher than unlabeled Albendazole. The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to determine the percentage of d0, d1, d2, and d3 species.
-
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Method:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting ¹H-NMR spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. The absence of a signal at the site of deuterium incorporation and the overall pattern are compared to the known spectrum of unlabeled Albendazole to confirm the structure.
-
Visualizations
Workflow for Certificate of Analysis Generation
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Albendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Albendazole-d3, a deuterated isotopologue of the broad-spectrum anthelmintic drug, Albendazole. Understanding the fragmentation pattern of deuterated standards is paramount for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in pharmacokinetic and metabolic studies. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols.
Core Fragmentation Pathway of this compound
Under positive ion electrospray ionization (ESI+) conditions, this compound readily forms a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 269.1. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation, primarily through the neutral loss of deuterated methanol (CD₃OH). This primary fragmentation step is crucial for the development of sensitive and specific multiple reaction monitoring (MRM) methods.
A key fragmentation pathway involves the loss of the deuterated methoxycarbonyl group, leading to the formation of a stable product ion. A secondary, less predominant fragmentation can also be observed, which further aids in the structural confirmation of the analyte.
Quantitative Fragmentation Data
The mass spectrometric behavior of this compound is characterized by specific precursor and product ions, the quantitative details of which are summarized below. This data is essential for setting up and optimizing a mass spectrometer for the analysis of this compound.
| Parameter | Value | Description |
| Precursor Ion (Q1) | 269.1 m/z | The protonated molecule of this compound, [M+H]⁺. |
| Primary Product Ion (Q3) | 234.1 m/z | The major fragment ion resulting from the neutral loss of deuterated methanol (CD₃OH).[1] |
| Secondary Product Ion (Q3) | 191.1 m/z | A qualifier ion corresponding to the further fragmentation of the benzimidazole core. |
| Collision Energy (CE) | ~27 eV | Typical collision energy to induce the primary fragmentation.[1] |
Visualizing the Fragmentation Pathway
The fragmentation of this compound can be visualized as a logical flow from the parent ion to its characteristic product ions. The following diagram, generated using the DOT language, illustrates this process.
References
Isotopic Enrichment of Albendazole-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment of Albendazole-d3, a critical internal standard for the bioanalysis of the broad-spectrum anthelmintic drug, Albendazole. This document details the synthesis, characterization, and application of this compound, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and drug metabolism studies.
Introduction to Isotopic Labeling and Albendazole
Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a powerful technique in pharmaceutical research and development. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably its mass, without significantly affecting its chemical reactivity. This mass difference is readily detectable by mass spectrometry, making isotopically labeled compounds ideal internal standards for quantitative analysis.
Albendazole is a benzimidazole carbamate with potent anthelmintic activity against a wide range of parasitic worms.[1][2] Its efficacy is dependent on its metabolism to the active sulfoxide metabolite. Accurate quantification of Albendazole and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This compound, with three deuterium atoms on the methyl group of the carbamate moiety, serves as an ideal internal standard for these analytical assays due to its chemical similarity to the parent drug and its distinct mass signature.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available Albendazole. The general strategy involves the hydrolysis of the methyl carbamate group, followed by the introduction of a deuterated methyl group.
A patented method describes the synthesis of deuterated Albendazole by first hydrolyzing the methyl formate group on the 2-amino position of Albendazole under alkaline conditions. Subsequently, a deuterated methyl formate group is attached to the 2-amino position.[4]
Synthetic Pathway
The synthetic pathway for this compound is illustrated below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol based on the described synthetic strategy.
Step 1: Hydrolysis of Albendazole
-
In a round-bottom flask, suspend Albendazole in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., ethanol or dioxane).
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to precipitate the 2-amino-5-(propylthio)-1H-benzimidazole intermediate.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Carbamoylation with Deuterated Methyl Chloroformate
-
Dissolve the dried 2-amino-5-(propylthio)-1H-benzimidazole intermediate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) containing a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of deuterated methyl chloroformate (CD₃OCOCl) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Characterization and Isotopic Enrichment Analysis
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Mass Spectrometry
Mass spectrometry is the primary technique for confirming the incorporation of deuterium and determining the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion.
Table 1: Mass Spectrometric Data for Albendazole and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.1 |
| This compound | 269.1 | 234.1 |
Data sourced from multiple studies.[5]
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter, as the presence of unlabeled (d0) species can interfere with the quantification of the analyte. Isotopic distribution is typically determined by analyzing the full scan mass spectrum of the labeled compound.
Table 2: Representative Isotopic Distribution of a Synthesized Batch of this compound
| Isotopic Species | Relative Abundance (%) |
| d0 (Unlabeled) | 0.5 |
| d1 | 1.0 |
| d2 | 2.5 |
| d3 | 96.0 |
This is a representative table; actual values may vary between synthetic batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of this compound and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the carbamate group will be absent. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon will be observed as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Remarks |
| ¹H | Aromatic Protons | 7.1 - 7.5 | Complex multiplet |
| Propyl CH₂ | ~2.9 | Triplet | |
| Propyl CH₂ | ~1.6 | Sextet | |
| Propyl CH₃ | ~1.0 | Triplet | |
| Carbamate O-CH₃ | Absent | Signal disappears upon deuteration | |
| ¹³C | Aromatic Carbons | 110 - 150 | Multiple signals |
| C=O | ~155 | ||
| Propyl CH₂ | ~34 | ||
| Propyl CH₂ | ~23 | ||
| Propyl CH₃ | ~13 | ||
| Carbamate O-CD₃ | ~52 | Signal will be a multiplet and shifted upfield |
Chemical shifts are approximate and based on data for unlabeled Albendazole in DMSO-d6.
Application of this compound in Bioanalysis
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Albendazole in biological samples.
Principle of Isotope Dilution Mass Spectrometry
IDMS is a highly accurate quantification technique. A known amount of the isotopically labeled internal standard (this compound) is added to the sample containing the unlabeled analyte (Albendazole) at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted, and because of their near-identical chemical properties, any sample loss during preparation affects both compounds equally. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass difference. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, which corrects for variations in sample recovery and matrix effects.
References
- 1. Methyl carbamate(598-55-0) 1H NMR spectrum [chemicalbook.com]
- 2. METHYL CHLOROFORMATE | Eurisotop [eurisotop.com]
- 3. scispace.com [scispace.com]
- 4. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 5. This compound(1353867-92-1) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to Deuterium Labeling of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the deuterium labeling of benzimidazole compounds, a critical strategy in modern drug discovery and development. By strategically replacing hydrogen atoms with deuterium, researchers can modulate the metabolic fate of these compounds, leading to improved pharmacokinetic profiles and enhanced therapeutic potential. This guide details the core synthetic methodologies, presents key quantitative data, provides experimental protocols, and illustrates relevant biological pathways and workflows.
Introduction to Deuterium Labeling of Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including proton pump inhibitors (e.g., omeprazole, lansoprazole) and anthelmintics (e.g., albendazole, mebendazole). The metabolic stability of these compounds is a key determinant of their efficacy and safety.
Deuterium labeling, the substitution of a protium (¹H) atom with its stable, non-radioactive isotope deuterium (²H or D), can significantly alter the metabolic profile of a drug.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the cleavage of a C-D bond by metabolic enzymes, such as the cytochrome P450 (CYP450) family, is slower.[2] This can result in:
-
Reduced Metabolism: A slower rate of metabolic degradation.
-
Increased Half-life: Longer persistence of the drug in the body.
-
Enhanced Exposure: Higher overall drug concentrations.
-
Metabolic Shunting: Alteration of metabolic pathways, potentially reducing the formation of toxic metabolites.[3]
Synthetic Methodologies for Deuterium Labeling
Several methods are employed for the introduction of deuterium into benzimidazole compounds. The choice of method depends on the desired position of labeling, the stability of the substrate, and the required level of deuterium incorporation.
Hydrogen-Deuterium (H/D) Exchange Reactions
H/D exchange is a common and direct method for deuterium labeling. This can be achieved through various catalytic systems.
-
Palladium-Catalyzed H/D Exchange: Palladium on carbon (Pd/C) is a versatile catalyst for H/D exchange reactions, often using D₂O as the deuterium source.[4] These reactions can be performed under mild conditions and are applicable to a range of heterocyclic compounds.[5]
-
Iridium-Catalyzed H/D Exchange: Iridium complexes are highly effective catalysts for ortho-directed C-H activation and deuteration. This method allows for site-selective labeling of aromatic and heteroaromatic rings. For benzimidazoles, however, the presence of the imidazole nitrogen can sometimes suppress the catalytic activity of certain iridium complexes.
-
Microwave-Assisted H/D Exchange: Microwave irradiation can significantly accelerate H/D exchange reactions, often leading to high deuterium incorporation in short reaction times. This method is particularly useful for rapid screening of deuteration conditions.
Synthesis from Deuterated Precursors
An alternative approach involves the synthesis of the benzimidazole ring system from deuterated starting materials. This method provides precise control over the location of deuterium incorporation.
Quantitative Data on Deuterium Labeling
The efficiency of deuteration is assessed by the chemical yield of the reaction and the percentage of deuterium incorporation at the target site(s). The following tables summarize representative quantitative data for various deuteration methods.
| Method | Substrate | Catalyst | Deuterium Source | Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |
| Palladium-Catalyzed H/D Exchange | 2-Substituted Benzimidazoles | Pd/C | D₂O | Varies | Good to Excellent | Not Specified | |
| Iridium-Catalyzed H/D Exchange | N-Heterocycles | [IrCl(COD)(IMes)] | CD₃OD/H₂ | NaOMe, RT | - | High | |
| Microwave-Assisted H/D Exchange | 1,2-dimethyl-5-nitroimidazole | None | D₂O/NaOD | 30 min | - | >98% at C4 and 2-methyl | |
| Flow Synthesis | Ibuprofen (example) | Electrochemical | D₂O | Ambient | 80-98 | 80-99 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and analysis of deuterium-labeled benzimidazole compounds.
General Protocol for Microwave-Assisted H/D Exchange
This protocol describes a general procedure for the deuteration of a benzimidazole derivative using microwave irradiation.
Materials:
-
Benzimidazole substrate
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (optional, for base-catalyzed exchange)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
Dissolve the benzimidazole substrate in D₂O in a microwave reactor vial containing a stir bar.
-
If base catalysis is required, add the NaOD/D₂O solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time (e.g., 150 °C for 30 minutes).
-
After cooling, quench the reaction with a suitable reagent (e.g., by adding H₂O or neutralizing with acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or recrystallization.
-
Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to determine the percentage of deuterium incorporation.
General Protocol for LC-MS/MS Analysis of Deuterated Benzimidazoles and their Metabolites
This protocol outlines a general method for the quantitative analysis of a deuterated benzimidazole and its metabolites in a biological matrix.
Materials:
-
Deuterated benzimidazole and its non-deuterated counterpart
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Biological matrix (e.g., plasma, liver microsomes)
-
Acetonitrile or other suitable organic solvent
-
Formic acid or ammonium acetate for mobile phase modification
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Precipitate proteins from the biological matrix by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.
-
Elute the analytes using a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Signaling Pathways and Experimental Workflows (Graphviz Visualizations)
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the deuterium labeling of benzimidazole compounds.
Metabolic Pathways
Deuteration at specific sites can block or slow down metabolic pathways, leading to a phenomenon known as "metabolic shunting."
Caption: Metabolic pathway of omeprazole.
Caption: Metabolic pathway of albendazole.
Experimental Workflows
References
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic comparison of two albendazole dosage regimens in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Albendazole-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Albendazole-d3, a deuterated isotopologue of the broad-spectrum anthelmintic agent, Albendazole. This document details its chemical properties, its primary application as an internal standard in bioanalytical methods, and the metabolic pathways of its parent compound.
Chemical Structure and Physicochemical Properties
This compound is a stable, isotopically labeled form of Albendazole where three hydrogen atoms on the methyl ester group are replaced by deuterium. This substitution results in a molecule that is chemically identical to Albendazole in its reactivity but possesses a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantitative analyses.
Chemical Formula: C₁₂H₁₂D₃N₃O₂S[1][2][3]
Molecular Weight: 268.35 g/mol [2][4]
IUPAC Name: trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
CAS Number: 1353867-92-1
Synonyms: SKF-62979-d3, Albendazole-(methyl-d3), N-[6-(Propylthio)-1H-benzimidazol-2-yl]carbamic Acid Methyl-d3 Ester
| Property | Value/Description |
| Appearance | White solid |
| Purity | Typically >98% |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | 2-8°C for short-term, -20°C to -80°C for long-term storage |
Application in Bioanalytical Methods
The primary utility of this compound is as an internal standard (IS) in the quantification of Albendazole and its primary metabolites, Albendazole sulfoxide (ABZSO) and Albendazole sulfone (ABZSO₂), in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate and precise measurements by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Albendazole and Albendazole Sulfoxide in Human Plasma by LC-MS/MS
This protocol is a representative example of how this compound is used in a bioanalytical setting.
Objective: To determine the concentration of Albendazole (ABZ) and its active metabolite, Albendazole sulfoxide (ABZSO), in human plasma.
Materials:
-
Albendazole (ABZ) and Albendazole sulfoxide (ABZSO) reference standards
-
This compound (ABZ-d3) and Albendazole sulfoxide-d5 (ABZSO-d5) as internal standards (IS)
-
Human plasma (with Na-heparin as anticoagulant)
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges
-
HPLC system coupled with a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of ABZ, ABZSO, ABZ-d3, and ABZSO-d5 in methanol.
-
Prepare working solutions by diluting the stock solutions. A combined working solution for the internal standards (e.g., 10.0 ng/mL for ABZ-d3) is also prepared.
-
Spike blank human plasma with the working solutions to create calibration standards and quality control samples at various concentrations.
-
-
Sample Extraction (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard working solution.
-
Condition the SPE cartridges.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of acetonitrile and an ammonium acetate buffer.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and internal standard.
-
-
Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Quantitative Data from Bioanalytical Method Validation
The following table summarizes typical performance characteristics of an LC-MS/MS method using this compound as an internal standard for the analysis of Albendazole and its metabolites.
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) | Reference |
| Linear Range | 0.200–50.0 ng/mL | 3.00–600 ng/mL | |
| Mean Recovery (Analyte) | 88.00% | 88.25% | |
| Mean Recovery (IS) | 97.54% (ABZ-d3) | 91.57% (ABZSO-d5) | |
| Intra-day Precision (%RSD) | 1.11% - 6.64% | 1.11% - 6.64% | |
| Inter-day Precision (%RSD) | 1.11% - 6.64% | 1.11% - 6.64% | |
| Accuracy (% Bias) | 95.40% - 105.59% | 95.40% - 105.59% |
Metabolic Pathway and Mechanism of Action of Albendazole
This compound is a critical tool for studying the pharmacokinetics of Albendazole. Upon oral administration, Albendazole is rapidly metabolized in the liver.
The primary mechanism of action of Albendazole involves its inhibitory effect on tubulin polymerization in parasitic helminths. This disruption of microtubule formation leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the parasite's death.
Conclusion
This compound is an indispensable tool for researchers and professionals in drug development and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods for quantifying Albendazole and its metabolites. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for conducting high-quality research in the field of anthelmintic drugs.
References
In-Depth Technical Guide: Albendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Albendazole-d3, a deuterated analog of Albendazole, with a focus on its molecular weight and its application in bioanalytical studies. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards.
Core Data: Molecular Weights
The use of a stable isotope-labeled internal standard is a critical component in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This compound serves as an ideal internal standard for the quantification of Albendazole in various biological matrices. The key quantitative data for both compounds are summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Albendazole | C₁₂H₁₅N₃O₂S | 265.33[1][2] |
| This compound | C₁₂H₁₂D₃N₃O₂S | 268.35[3][4][5] |
The mass difference of 3 Da between Albendazole and this compound allows for their distinct detection and quantification in mass spectrometry-based assays, while their similar physicochemical properties ensure comparable behavior during sample preparation and chromatographic separation.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The determination of the molecular weight of this compound is fundamental to its validation as an internal standard. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.
Objective: To accurately determine the monoisotopic mass of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's specifications to ensure high mass accuracy.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of Albendazole and its analogs.
-
Mass Analysis: The sample is introduced into the mass spectrometer, and full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 100-500).
-
Data Analysis: The acquired spectrum is analyzed to identify the [M+H]⁺ ion for this compound. The high-resolution capability of the instrument allows for the accurate determination of the monoisotopic mass. The theoretical exact mass of the [M+H]⁺ ion for this compound (C₁₂H₁₂D₃N₃O₂S) is calculated and compared to the experimentally observed mass.
Visualization of Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using this compound as an internal standard for the quantification of Albendazole in a biological sample.
Caption: Bioanalytical workflow for Albendazole quantification.
This workflow highlights the critical step of adding the internal standard, this compound, to the biological sample at the beginning of the sample preparation process. This ensures that any variability or loss during the subsequent extraction, evaporation, and reconstitution steps affects both the analyte (Albendazole) and the internal standard to the same extent, allowing for accurate and precise quantification.
References
An In-Depth Technical Guide to the Solubility of Albendazole-d3 in Organic Solvents
Disclaimer: This document provides a comprehensive overview of the solubility of Albendazole-d3. Due to the limited availability of specific quantitative experimental data for this deuterated compound in publicly accessible literature, this guide utilizes data for its non-deuterated counterpart, Albendazole. Isotopic labeling with deuterium is not expected to significantly alter the fundamental solubility properties in organic solvents; therefore, the data for Albendazole serves as a reliable proxy for researchers and scientists.
Introduction
Albendazole, a member of the benzimidazole class of compounds, is a broad-spectrum anthelmintic agent. Its deuterated form, this compound, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. This guide offers a technical framework for understanding and determining the solubility of this compound in various organic solvents, providing both qualitative and quantitative data, alongside a detailed experimental protocol for its determination.
Solubility Data
The principle of "like dissolves like" is fundamental to predicting solubility; compounds tend to dissolve in solvents with similar polarity. Albendazole is a poorly water-soluble drug, a characteristic that extends to its deuterated form.[1] Its solubility in organic solvents varies, as detailed in the tables below.
Qualitative Solubility
The following table summarizes the qualitative solubility of Albendazole in a range of common organic solvents as described in the literature.
| Solvent | Solubility Description |
| Anhydrous Formic Acid | Freely Soluble |
| Dimethylsulfoxide (DMSO) | Soluble |
| Strong Acids & Bases | Soluble |
| Methanol | Soluble / Slightly Soluble |
| Ethanol | Soluble / Very Slightly Soluble |
| Acetic Acid | Soluble |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Acetonitrile | Slightly Soluble |
| Acetone | Slightly Soluble |
| Methylene Chloride | Very Slightly Soluble |
This table compiles data from multiple sources which sometimes provide slightly different qualitative descriptions.
Quantitative Solubility
The following table presents quantitative solubility data for Albendazole in various organic solvents at 50 °C (323.15 K). The data is presented in mole fraction as originally reported and has been converted to mg/mL for practical laboratory application.
| Solvent | Mole Fraction (x₁) at 50°C | Calculated Solubility (mg/mL) at 50°C* |
| Methanol (MeOH) | 8.54 × 10⁻² | 67.8 |
| Ethanol (EtOH) | 6.46 × 10⁻² | 43.1 |
| 1-Propanol (Pro-OH) | 6.27 × 10⁻² | 38.0 |
| Acetonitrile (AN) | 4.18 × 10⁻² | 46.5 |
| Acetone (DMK) | 3.76 × 10⁻² | 38.6 |
| Methyl Acetate (MAC) | 3.20 × 10⁻² | 35.8 |
| Ethyl Acetate (EAC) | 2.82 × 10⁻² | 30.6 |
| n-Propyl Acetate (NPAC) | 2.25 × 10⁻² | 24.0 |
| n-Butyl Acetate (NBAC) | 1.91 × 10⁻² | 19.8 |
| Isopropyl Acetate (IPAC) | 1.25 × 10⁻² | 13.3 |
| Tetrahydrofuran (THF) | 1.07 × 10⁻² | 14.1 |
| Toluene (PhMe) | 7.29 × 10⁻³ | 7.1 |
| Benzene (Ph) | 3.23 × 10⁻³ | 3.3 |
*Note: Solubility in mg/mL was calculated from the mole fraction data. The mole fraction (x₁) represents (moles of solute) / (moles of solute + moles of solvent). The conversion to mg/mL was performed assuming the density of the saturated solution is approximately equal to the density of the pure solvent at or near the specified temperature. Molar mass of Albendazole used for calculation is 265.33 g/mol .
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2][3][4]
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is established between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[3]
Materials and Reagents
-
This compound (or Albendazole) solid powder
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
-
Temperature-controlled shaker or agitator (e.g., orbital shaker, magnetic stirrer with hotplate)
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method. A standard calibration curve must be prepared using solutions of known this compound concentrations.
-
Data Reporting
The solubility is typically reported in units of mass per volume (e.g., mg/mL or µg/mL) or as molarity (mol/L) at the specified temperature of the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask equilibrium solubility determination method.
References
The Gold Standard: A Technical Guide to Deuterated Standards in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This technical guide provides an in-depth exploration of the use of deuterated standards, the gold standard in drug metabolism and pharmacokinetic (DMPK) studies. By leveraging the power of stable isotope labeling, researchers can achieve unparalleled accuracy and precision in quantitative bioanalysis, leading to more robust and reliable data for critical decision-making.
This guide will delve into the core principles of deuterium labeling, provide detailed experimental protocols for key applications, present quantitative data to support the superiority of this approach, and offer visualizations of complex metabolic pathways and experimental workflows.
The Power of Deuterium: The Kinetic Isotope Effect
Deuterium (²H or D), a stable isotope of hydrogen, contains an additional neutron, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference is the foundation of the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that more energy is required to break it.[1]
Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[2] By strategically replacing a hydrogen atom at a metabolically vulnerable position with a deuterium atom, the rate of metabolism at that site can be significantly reduced.[2] This can lead to several desirable outcomes:
-
Slower Metabolism and Improved Pharmacokinetic Profile: A reduced rate of metabolism can result in a longer drug half-life (t½), increased overall drug exposure (AUC), and potentially lower peak concentrations (Cmax).[2] This may allow for less frequent dosing and a more favorable therapeutic window.[3]
-
Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces harmful byproducts, deuterium labeling can enhance the safety profile of a drug.
-
Metabolic Switching: When metabolism at a deuterated site is hindered, the drug may be metabolized at alternative sites. Understanding this "metabolic switching" is crucial for a comprehensive understanding of a drug's metabolic profile.
Data Presentation: The Quantitative Advantage of Deuterated Internal Standards
The use of a deuterated internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard due to its ability to accurately and precisely correct for variability during sample processing and analysis. The near-identical physicochemical properties of the deuterated IS and the analyte ensure they behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of error.
Below are tables summarizing the quantitative performance of deuterated internal standards compared to structural analogs.
Table 1: Comparison of a Structural Analog Internal Standard vs. a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma
| Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) |
| Structural Analog | 96.8% | 8.6% |
| Deuterated Standard | 100.3% | 7.6% |
Data adapted from a study on the analysis of the marine anticancer agent kahalalide F in plasma, which demonstrated a significant improvement in both precision and accuracy when switching from a structural analog to a deuterated internal standard.
Table 2: Intra- and Inter-assay Accuracy and Precision for the Analysis of 5-Hydroxyindoleacetic Acid (5-HIAA) in Urine Using a Deuterated Internal Standard
| QC Level | Intra-assay Accuracy (%) | Intra-assay Precision (%RSD) | Inter-assay Accuracy (%) | Inter-assay Precision (%RSD) |
| Low | 102.5 | 4.2 | 101.8 | 5.1 |
| Medium | 98.7 | 3.1 | 99.2 | 4.5 |
| High | 101.2 | 2.8 | 100.5 | 3.9 |
This table demonstrates that a method using a deuterated internal standard can meet typical acceptance criteria for bioanalytical assays, showcasing high accuracy and precision.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing deuterated standards in drug metabolism studies.
Protocol 1: Quantification of a Drug in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
This protocol describes a general procedure for the quantitative analysis of a drug in human plasma.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of the drug and dissolve it in a suitable solvent (e.g., methanol, DMSO).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh the deuterated internal standard and dissolve it in the same solvent as the analyte.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to the desired final concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for both the analyte and the deuterated internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol is used to determine the metabolic stability of a compound.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and its deuterated analog
-
Control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
2. Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, combine liver microsomes (final concentration typically 0.5-1 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the deuterated internal standard to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693/t½) / (microsomal protein concentration).
Protocol 3: Metabolite Identification using a 1:1 Mixture of Labeled and Unlabeled Drug
This protocol facilitates the identification of drug metabolites.
1. Incubation:
-
Prepare a 1:1 molar ratio mixture of the unlabeled drug and its deuterated analog.
-
Incubate this mixture with a metabolically active system, such as human liver microsomes or hepatocytes, along with necessary cofactors (e.g., NADPH).
2. Sample Preparation:
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by high-resolution LC-MS/MS.
3. Data Analysis:
-
Search the mass spectrometry data for ion pairs (doublets) with a specific mass difference corresponding to the number of deuterium atoms in the labeled compound.
-
These doublets are indicative of the parent drug and its metabolites.
-
Perform product ion scanning (MS/MS) on both peaks of the doublet. The fragmentation patterns should be similar, with a mass shift in the fragments containing the deuterium label, confirming the identity of the metabolite.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the quest for molecules with optimized pharmacokinetic profiles is paramount. Among the innovative strategies to emerge, the selective replacement of hydrogen with its stable, heavier isotope, deuterium, has proven to be a powerful tool. This subtle atomic substitution can significantly alter a drug's metabolic fate, leading to tangible improvements in its therapeutic performance. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and practical applications of deuterium labeling in pharmacokinetic (PK) studies, offering a core resource for scientists dedicated to advancing pharmaceutical research.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The foundational principle underpinning the utility of deuterium labeling in pharmacokinetics is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic process.[1][2][3]
Many critical drug-metabolizing enzymes, particularly those of the Cytochrome P450 (CYP) superfamily, catalyze reactions that involve the cleavage of C-H bonds.[3] By strategically placing deuterium at these metabolically vulnerable positions, the rate of metabolism can be attenuated.[4] This can result in a more favorable pharmacokinetic profile, characterized by:
-
Increased Metabolic Stability: The deuterated compound is broken down more slowly, leading to a longer persistence in the body.
-
Reduced Clearance: A slower metabolic rate translates to a lower rate of clearance of the drug from the system.
-
Increased Half-Life (t½): The time it takes for the drug concentration in the plasma to reduce by half is extended, potentially allowing for less frequent dosing.
-
Enhanced Exposure (AUC): The overall exposure of the body to the drug, as measured by the area under the plasma concentration-time curve, can be increased.
-
Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites.
Data Presentation: Comparative Pharmacokinetics of Deuterated Drugs
The impact of deuterium labeling on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated (protio) counterparts. The following tables summarize key pharmacokinetic data for two FDA-approved deuterated drugs, deutetrabenazine and deucravacitinib.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine's Active Metabolites vs. Tetrabenazine's Active Metabolites in Healthy Volunteers
| Parameter | Deutetrabenazine (d-HTBZ) | Tetrabenazine (HTBZ) | Fold Change |
| Half-life (t½, hours) | ~8.6 | ~4.8 | ~1.8 |
| AUCinf (ng·hr/mL) | ~542 | ~261 | ~2.1 |
| Cmax (ng/mL) | ~74.6 | ~61.6 | ~1.2 |
*Data represents the combined active metabolites (α- and β-dihydrotetrabenazine). AUCinf is the area under the plasma concentration-time curve from time zero to infinity. Cmax is the maximum plasma concentration.
Table 2: Key Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax, hours) | 1.5 - 2.3 |
| Plasma Half-life (t½, hours) | 8 - 15 |
| Systemic Accumulation (after multiple dosing) | 1.3- to 1.4-fold increase in AUC |
Mandatory Visualizations
The following diagrams, generated using the Graphviz (DOT) language, illustrate key concepts and workflows in deuterium labeling studies.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple components in rat plasma by UHPLC-sMRM for pharmacokinetic studies after oral administration of Qingjin Yiqi Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Methodological & Application
Application Note: Quantification of Albendazole and its Metabolite in Human Plasma using Albendazole-d3 as an Internal Standard by LC-MS/MS
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Albendazole (ABZ) and its primary active metabolite, Albendazole Sulfoxide (ABZSO), in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Albendazole-d3 (ABZ-d3), is utilized. This method is suitable for pharmacokinetic and bioequivalence studies.
The use of a deuterated internal standard like this compound is critical in LC-MS/MS analysis. It co-elutes with the unlabeled analyte (Albendazole) and exhibits similar ionization efficiency and behavior during sample preparation and injection. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[1][2]
The method demonstrates excellent performance, characterized by high recovery, minimal matrix effect, and good linearity over the specified concentration ranges.[1][2]
Quantitative Method Performance
The performance of this analytical method was validated according to established guidelines.[1] Key quantitative data are summarized below.
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) |
| Linearity Range | 0.200–50.0 ng/mL | 3.00–600 ng/mL |
| Mean Extraction Recovery | 86.03%–89.66% | 86.03%–89.66% |
| Internal Standard Recovery | 89.85%–98.94% (for ABZ-d3 & ABZSO-d5) | 89.85%–98.94% (for ABZ-d3 & ABZSO-d5) |
| IS-Normalized Matrix Factor | 0.985 - 1.042 | 0.985 - 1.042 |
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: Albendazole (ABZ, purity: 99.6%), Albendazole Sulfoxide (ABZSO, purity: 99.99%)
-
Internal Standard: this compound (ABZ-d3, purity: 99.30%)
-
Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN)
-
Reagents: Bioultra grade Ammonium Acetate (AA) and Acetic Acid
-
Water: Purified water (Milli-Q or equivalent)
-
Plasma: Blank human plasma with Na-heparin as anticoagulant
-
SPE Cartridges: Solid Phase Extraction cartridges, e.g., Phenomenex Strata™-X (30 mg/1.0 mL)
Instrumentation
-
LC System: A high-performance liquid chromatography system such as a Shimadzu HPLC.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, for example, an MDS SCIEX API-5500, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Hypurity C18 (50 mm × 4.6 mm, 5 μm) or equivalent.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw all plasma samples (including subject samples, calibration standards, and quality controls) to room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of the combined internal standard working solution (containing this compound). Vortex for 10 seconds.
-
Add 100 µL of 2 mM Ammonium Acetate solution in water. Vortex for another 60 seconds and then centrifuge at 13,148 x g for 5 minutes at 10°C.
-
Condition the SPE cartridges by passing 1.0 mL of Methanol followed by 1.0 mL of water.
-
Load the supernatant from the centrifuged plasma sample onto the pre-treated SPE cartridge.
-
Wash the cartridges twice with 1.0 mL of 10% (v/v) Methanol in water.
-
Elute the analytes and internal standards from the cartridge with 1.0 mL of the mobile phase.
-
Vortex the eluate briefly and inject 2 µL into the LC-MS/MS system.
Liquid Chromatography (LC) Method
The chromatographic separation is performed under isocratic conditions.
| Parameter | Setting |
| Column | Hypurity C18 (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 2.0 mM Ammonium Acetate (pH 5.0) (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Autosampler Temperature | 5°C |
| Total Run Time | Approx. 4.0 min |
Mass Spectrometry (MS/MS) Method
Detection is performed using an ESI source in positive ionization mode with Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 2500 V |
| Heater Temperature | 450°C |
| Curtain Gas | 43 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Turbo Gas (Gas 2) | 60 psi |
MRM Transitions and Compound-Specific Parameters:
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q2 m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Albendazole (ABZ) | 266.1 | 234.1 | 70.0 | 27.0 |
| Albendazole Sulfoxide (ABZSO) | 282.1 | 240.0 | 85.0 | 18.0 |
| This compound (IS) | 269.1 | 234.1 | 70.0 | 27.0 |
Visualizations
Workflow for LC-MS/MS Analysis
Caption: Experimental workflow from sample preparation to final data reporting.
Role of this compound as an Internal Standard
Caption: Logic of using an internal standard to ensure accurate quantification.
References
Application Note and Protocol: Quantification of Albendazole in Plasma using Albendazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Due to its poor aqueous solubility and extensive first-pass metabolism in the liver, monitoring its plasma concentration, along with its active metabolite albendazole sulfoxide (ABZSO), is crucial for ensuring therapeutic efficacy and safety. This application note provides a detailed protocol for the sensitive and selective quantification of albendazole in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Albendazole-d3 (ABZ-d3) as an internal standard (IS). The use of a stable isotope-labeled internal standard like ABZ-d3 is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of albendazole in plasma.
Materials and Reagents
-
Albendazole (ABZ, purity ≥98%)[3]
-
HPLC-grade methanol (MeOH) and acetonitrile (ACN)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata™-X or Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm or Acquity UPLC® BEH C18, 100 × 2.1 mm, 1.7 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of ABZ and ABZ-d3 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of ABZ by serially diluting the stock solution with methanol to create a range of concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of ABZ-d3 in methanol at a fixed concentration (e.g., 10 ng/mL).
Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw: Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Spike: To 100 µL of each plasma sample, add 25 µL of the ABZ-d3 internal standard working solution and vortex briefly.
-
Pre-treat: Add 100 µL of 2 mM acetic acid solution to the plasma samples, vortex for 60 seconds, and centrifuge at 13,148 g for 5 minutes at 10°C.
-
Condition SPE Cartridge: Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Load Sample: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of water.
-
Elute: Elute the analytes with 2 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20 (v/v)
-
Flow Rate: 0.70 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Albendazole (ABZ): m/z 266.1 → 234.1
-
This compound (ABZ-d3): m/z 269.1 → 234.4
-
-
Optimized Source Parameters:
-
Ion Spray Voltage: 2500 V
-
Curtain Gas: 43 psi
-
Gas 1: 50 psi
-
Gas 2: 60 psi
-
Turbo Heater Temperature: 450 °C
-
-
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation for the analysis of albendazole in plasma.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Albendazole (ABZ) | 266.1 | 234.1 | 200 | 20 |
| This compound (IS) | 269.1 | 234.4 | 200 | 20 |
Data compiled from multiple sources.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 0.200 - 50.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.200 |
| Accuracy (%) | 95.40 - 105.59 |
| Precision (%RSD) | 1.11 - 6.64 |
| Mean Recovery (ABZ) (%) | 88.00 |
| Mean Recovery (ABZ-d3) (%) | 97.54 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of albendazole in plasma.
Caption: Experimental workflow for albendazole quantification in plasma.
Caption: Rationale for using an internal standard in LC-MS/MS analysis.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
Application Note: High-Throughput Bioanalytical Method for Albendazole in Human Plasma using LC-MS/MS with Albendazole-d3 Internal Standard
Abstract
This application note details a robust and sensitive high-throughput bioanalytical method for the quantification of Albendazole (ABZ) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Albendazole-d3 (ABZ-d3), to ensure high accuracy and precision. A simple and efficient solid-phase extraction (SPE) procedure is utilized for sample preparation, allowing for excellent recovery and minimal matrix effects. The validated method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Albendazole.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent effective in the treatment of various parasitic worm infestations.[1][2] After oral administration, Albendazole is rapidly metabolized in the liver to its active metabolite, Albendazole sulfoxide (ABZSO), which is responsible for its therapeutic effect.[1][3] ABZSO is further metabolized to the inactive Albendazole sulfone (ABZSO2).[1] Due to its poor aqueous solubility and extensive first-pass metabolism, the plasma concentrations of the parent drug, Albendazole, are typically very low. Therefore, a highly sensitive and selective analytical method is crucial for accurately determining its pharmacokinetic profile.
This application note describes a validated LC-MS/MS method for the quantification of Albendazole in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in extraction and ionization. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the requirements of international bioanalytical method validation guidelines.
Experimental
2.1. Chemicals and Reagents
-
Albendazole (Purity: ≥99.5%)
-
This compound (Purity: ≥99.0%)
-
HPLC-grade Methanol (MeOH) and Acetonitrile (ACN)
-
Ammonium Acetate (BioUltra grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Hypurity C18, 50 x 4.6 mm, 5 µm or equivalent
2.3. LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of Albendazole and this compound.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC Parameters | |
| Column | Hypurity C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 2.0 mM Ammonium Acetate in Water, pH 5.0B: Acetonitrile |
| Gradient | 80% B (Isocratic) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 4.0 minutes |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Albendazole: m/z 266.1 → 234.1this compound: m/z 269.1 → 237.1 |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550 °C |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Protocols
3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Albendazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Albendazole stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
3.2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Albendazole working solution to achieve final concentrations ranging from 0.200 to 50.0 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
3.3. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL this compound).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex again.
-
Condition a Strata™-X (30 mg/1.0 mL) SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the entire pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guideline. The validation parameters are summarized below.
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Albendazole | 0.200 - 50.0 | 0.200 | > 0.99 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.200 | 0.195 | 97.5 | 4.8 | 5.5 |
| LQC | 0.600 | 0.589 | 98.2 | 3.5 | 4.1 |
| MQC | 25.0 | 24.5 | 98.0 | 2.9 | 3.7 |
| HQC | 40.0 | 40.8 | 102.0 | 2.1 | 3.2 |
Table 4: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Albendazole | LQC | 88.5 | 99.2 |
| HQC | 90.1 | 101.5 | |
| This compound | - | 92.3 | 100.8 |
Table 5: Stability
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temperature) | 8 hours | 98.5 - 103.2 |
| Freeze-thaw (3 cycles) | - | 97.9 - 101.5 |
| Long-term (-80 °C) | 90 days | 96.8 - 102.1 |
| Post-preparative (Autosampler, 4°C) | 48 hours | 99.1 - 102.8 |
Visualizations
Caption: Metabolic pathway of Albendazole.
Caption: Experimental workflow for Albendazole bioanalysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Albendazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable and accurate results. The method has been successfully validated and is suitable for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp-pqm.org [usp-pqm.org]
- 3. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Albendazole-d3 as an Internal Standard for the Pharmacokinetic Analysis of Albendazole and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections.[1][2] Following oral administration, albendazole is poorly absorbed and rapidly undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the parent drug to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO), and further to the inactive albendazole sulfone (ABZSO2).[3][4][5] The therapeutic efficacy of albendazole is attributed mainly to albendazole sulfoxide.
Given the rapid metabolism and significant inter-individual variability in plasma concentrations, robust and accurate bioanalytical methods are crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Albendazole-d3, is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This application note provides detailed protocols for the quantification of albendazole and albendazole sulfoxide in human plasma using this compound as an internal standard.
Principle of Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS analysis, an ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. A stable isotope-labeled internal standard, like this compound, is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte (Albendazole). It differs only in mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar behavior during sample extraction, chromatography, and ionization ensures that any sample-to-sample variation is effectively normalized. The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the known concentration of the internal standard.
Caption: Logical workflow for using a stable isotope-labeled internal standard.
Metabolic Pathway of Albendazole
Albendazole is rapidly converted to its active sulfoxide metabolite by liver microsomal enzymes. This metabolite is then more slowly oxidized to the inactive sulfone metabolite.
Caption: Metabolic conversion of Albendazole in the liver.
Experimental Protocols
The following protocols are based on validated methods for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.
Overall Experimental Workflow
Caption: Standard bioanalytical workflow for a pharmacokinetic study.
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
-
Thaw Plasma: Thaw frozen human plasma samples (e.g., 100 µL) at room temperature.
-
Spike Internal Standard: Add a precise volume of the internal standard working solution (containing this compound) to each plasma sample. A deuterated standard for the metabolite (e.g., albendazole sulfoxide-d5) should also be added if available.
-
Vortex: Vortex the samples briefly to ensure thorough mixing.
-
Condition SPE Cartridge: Condition a Strata™-X (30 mg/1.0 mL) SPE cartridge by sequentially passing 1.0 mL of methanol followed by 1.0 mL of purified water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1.0 mL of purified water followed by 1.0 mL of 5% methanol in water to remove interferences.
-
Elute Analytes: Elute the analytes and internal standards from the cartridge using 1.0 mL of methanol into a clean collection tube.
-
Evaporate to Dryness: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS conditions for the analysis of albendazole and its metabolites using this compound as an internal standard.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Hypurity C18 (50 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Acetate (pH 5.0) (80:20, v/v) |
| Flow Rate | 0.80 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table below |
Table 1: Mass Spectrometry Parameters and MRM Transitions MRM (Multiple Reaction Monitoring) transitions for precursor to product ions.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Albendazole (ABZ) | 266.1 | 234.4 |
| Albendazole Sulfoxide (ABZSO) | 282.1 | 240.4 |
| This compound (IS) | 269.1 | 234.4 |
| Data sourced from multiple studies. |
Data and Performance Characteristics
The use of this compound allows for the development of highly reliable and validated bioanalytical methods.
Table 2: Summary of Bioanalytical Method Validation Parameters This table presents a summary of typical performance characteristics from validated methods.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) |
| Albendazole | 0.20 - 50.0 | 0.20 - 1.0 | 95 - 105 | < 15 | 86 - 90 |
| Albendazole Sulfoxide | 3.0 - 1500 | 2.0 - 3.0 | 94 - 106 | < 15 | 88 - 99 |
| LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. |
Table 3: Representative Pharmacokinetic Parameters after a Single 400 mg Oral Dose of Albendazole in Healthy Adults Pharmacokinetic parameters can vary significantly based on factors like food intake and patient population.
| Parameter | Albendazole | Albendazole Sulfoxide | Matrix |
| Cmax (ng/mL) | 12.5 - 26.5 | 288 - 380 | Plasma |
| Tmax (h) | ~2.0 | ~4.0 - 4.75 | Plasma |
| t1/2 (h) | ~1.5 | 7.0 - 8.0 | Plasma |
| AUC (µg·h/mL) | Not always reported | ~21.4 | Serum |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the concentration-time curve. |
Conclusion
The protocol described provides a sensitive, specific, and robust method for the simultaneous quantification of albendazole and its primary active metabolite, albendazole sulfoxide, in human plasma. The incorporation of this compound as a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the high quality of data required for pharmacokinetic, bioequivalence, and clinical research. This methodology is well-suited for drug development professionals and researchers investigating the clinical pharmacology of albendazole.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Albendazole and its Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of albendazole (ABZ) and its primary active metabolite, albendazole sulfoxide (ABZSO), as well as its secondary metabolite, albendazole sulfone (ABZSO2), in human plasma. The method utilizes deuterated internal standards, albendazole-d3 (ABZ-d3) and albendazole sulfoxide-d5 (ABZSO-d5), to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used for the treatment of various parasitic worm infections.[1][2] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide.[2][3][4] Albendazole sulfoxide is then further metabolized to the inactive albendazole sulfone. Given the rapid conversion and the therapeutic importance of the sulfoxide metabolite, a reliable method for the simultaneous quantification of the parent drug and its key metabolites is crucial for pharmacokinetic and bioequivalence studies. This LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the analysis of albendazole and its metabolites in human plasma. The use of stable isotope-labeled internal standards compensates for matrix effects and variability in extraction and ionization, leading to superior quantitative performance.
Metabolic Pathway of Albendazole
Caption: Metabolic conversion of Albendazole.
Experimental Workflow
Caption: LC-MS/MS analytical workflow.
Experimental Protocols
Materials and Reagents
-
Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), and Albendazole Sulfone (ABZSO2) reference standards
-
This compound (ABZ-d3) and Albendazole Sulfoxide-d5 (ABZSO-d5) as internal standards (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata™-X, 30 mg/1 mL)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ABZ, ABZSO, ABZSO2, ABZ-d3, and ABZSO-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 60:40 v/v) to create working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a combined working solution of ABZ-d3 and ABZSO-d5 in methanol:water (60:40, v/v). A typical concentration might be 10 ng/mL for ABZ-d3 and 500 ng/mL for ABZSO-d5.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex the samples for 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of a solution containing 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 0.1% formic acid and methanol, 60:40, v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | Hypurity C18 (or equivalent, e.g., Acquity UPLC® BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05% Formic acid in water |
| Mobile Phase B | 0.05% Formic acid in methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A gradient can be optimized, for example: Start with 35% B, increase to 70% B over 6 minutes, then to 95% B, hold, and re-equilibrate. |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 2500 V |
| Temperature | 450°C |
| Nebulizer Gas | Optimized for the specific instrument (e.g., 2.0 L/min) |
| Drying Gas | Optimized for the specific instrument (e.g., 10 L/min) |
MRM Transitions and MS Parameters
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions and compound-dependent parameters for the analytes and internal standards. These values may require optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Albendazole (ABZ) | 266.1 | 234.1 | 70 | 27 |
| This compound (ABZ-d3) | 269.4 | - | - | - |
| Albendazole Sulfoxide (ABZSO) | 282.1 | 240.0 | 85 | - |
| Albendazole Sulfoxide-d5 (ABZSO-d5) | - | - | - | - |
| Albendazole Sulfone (ABZSO2) | 298.1 | 159.1 | - | - |
Data for ABZ and ABZSO from reference. Data for ABZSO2 from reference. Specific parameters for deuterated standards should be optimized but will be similar to their non-deuterated counterparts.
Quantitative Data Summary
This method has been validated for linearity, precision, accuracy, and recovery. The following tables summarize the typical performance characteristics.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Albendazole (ABZ) | 0.200 - 50.0 | 0.200 | > 0.99 |
| Albendazole Sulfoxide (ABZSO) | 3.00 - 600 | 3.00 | > 0.99 |
| Albendazole Sulfone (ABZSO2) | 0.1 - 200 | 0.1 | > 0.99 |
Table 2: Recovery
| Analyte | Recovery (%) |
| Albendazole (ABZ) | 86.03 - 89.66 |
| Albendazole Sulfoxide (ABZSO) | 86.03 - 89.66 |
| Internal Standards | 89.85 - 98.94 |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput tool for the simultaneous quantification of albendazole and its major metabolites in human plasma. The use of deuterated internal standards ensures the accuracy and precision of the results. The simple and efficient sample preparation procedure makes this method well-suited for clinical and research laboratories conducting pharmacokinetic and bioequivalence studies of albendazole.
References
Application Notes and Protocols for Albendazole Analysis Using an Internal Standard
Introduction
Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations in humans and animals. Accurate quantification of albendazole and its active metabolite, albendazole sulfoxide, in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of an internal standard (IS) is essential for reliable and reproducible analytical results, as it compensates for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the sample preparation of albendazole for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), incorporating the use of an internal standard.
Principle of Analysis
The fundamental principle involves the extraction of albendazole and a selected internal standard from the sample matrix. The extract is then analyzed by a chromatographic system. The internal standard, a compound with similar physicochemical properties to the analyte, is added in a known concentration to all samples, calibrators, and quality control samples. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for potential losses during sample processing and instrumental variability.
Selection of an Internal Standard
The choice of an internal standard is critical for the development of a robust analytical method. An ideal internal standard should:
-
Behave similarly to the analyte during extraction and chromatography.
-
Be structurally similar to the analyte.
-
Not be present in the endogenous sample.
-
Be well-resolved from the analyte and other matrix components.
-
Have a similar response to the detector.
Commonly used internal standards for albendazole analysis include:
-
Parbendazole[3]
-
Carbamazepine
-
Deuterated Albendazole (for LC-MS/MS)
Experimental Protocols
This section details various sample preparation protocols for the analysis of albendazole in different matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Albendazole Metabolites in Human Serum (HPLC-UV)
This protocol is adapted for the simultaneous determination of albendazole metabolites in human serum.
1. Materials and Reagents:
-
Albendazole and its metabolites (Albendazole Sulfoxide, Albendazole Sulfone) standards
-
Mebendazole (Internal Standard)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (Glacial)
-
Water (Deionized)
-
Human serum
2. Sample Preparation Workflow:
Caption: Liquid-Liquid Extraction Workflow for Albendazole Analysis.
3. Procedure:
-
To 1 mL of serum in a centrifuge tube, add a known amount of mebendazole solution as the internal standard.
-
Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 1 mL of n-hexane, vortex, and then add 100 µL of ethyl acetate and vortex again.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper layer to a clean tube and evaporate to dryness.
-
Reconstitute the final residue in a suitable volume of the mobile phase for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Albendazole and its Metabolite in Human Plasma (LC-MS/MS)
This protocol is suitable for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.
1. Materials and Reagents:
-
Albendazole and Albendazole Sulfoxide standards
-
Phenacetin or Deuterated Albendazole (Internal Standard)
-
Methanol (HPLC grade)
-
Water with 1% Acetic Acid
-
SPE Cartridges (e.g., C18)
-
Human plasma
2. Sample Preparation Workflow:
Caption: Solid-Phase Extraction Workflow for Albendazole Analysis.
3. Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add a known amount of the internal standard solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation for Albendazole in Rat Plasma (LC-MS/MS)
This method is a simple and rapid approach for sample clean-up.
1. Materials and Reagents:
-
Albendazole standard
-
Carbamazepine (Internal Standard)
-
Methanol with 0.1% Formic Acid
-
Rat plasma
2. Sample Preparation Workflow:
Caption: Protein Precipitation Workflow for Albendazole Analysis.
3. Procedure:
-
To 25 µL of plasma in a microcentrifuge tube, add 5 µL of carbamazepine internal standard solution (25 ng/mL).
-
Add 500 µL of cold methanol containing 0.1% formic acid.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from various published methods for albendazole analysis.
Table 1: HPLC-UV Methods for Albendazole Analysis
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Human Serum) | Method 3 (Cattle Plasma) |
| Analyte(s) | Albendazole | Albendazole Metabolites | Albendazole & Metabolites |
| Internal Standard | Mebendazole | Mebendazole | Oxfendazole |
| Matrix | Tablets | Serum | Plasma |
| Extraction | Sonication | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 0.1 - 40 µg/mL | 10 - 2000 ng/mL | 0.025 - 2 µg/mL |
| Detection Wavelength | 254 nm | 286 nm | 292 nm |
| Recovery | >99% | Not Reported | 82.8 - 117.7% (Accuracy) |
| Precision (%RSD) | < 3.5% | Not Reported | < 15.1% |
Table 2: LC-MS/MS Methods for Albendazole Analysis
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma) | Method 3 (Rat Plasma) |
| Analyte(s) | Albendazole & ABZ-SO | Albendazole & ABZ-SO | Albendazole, Ivermectin, DEC |
| Internal Standard | Phenacetin | Deuterated ABZ & ABZ-SO | Carbamazepine |
| Matrix | Plasma | Plasma | Plasma |
| Extraction | Solid-Phase Extraction | Solid-Phase Extraction | Protein Precipitation |
| Linearity Range | ABZ: 5-1000 ng/mLABZ-SO: 10-1500 ng/mL | ABZ: 0.2-50 ng/mLABZ-SO: 3-600 ng/mL | ABZ: 11.71 - 6000 ng/mL |
| LLOQ | ABZ: 5 ng/mLABZ-SO: 10 ng/mL | ABZ: 0.2 ng/mLABZ-SO: 3 ng/mL | 11.41 ng/mL |
| Recovery | >85% | 86 - 99% | ~81% |
| Precision (%RSD) | < 15% | < 15% | < 5.8% |
Logical Relationship of Internal Standard Usage
The use of an internal standard is based on a ratiometric approach to quantification. The following diagram illustrates this logical relationship.
Caption: Logic of Internal Standard-Based Quantification.
Conclusion
The selection of an appropriate sample preparation method and internal standard is paramount for the accurate and precise quantification of albendazole in various matrices. This document provides a comprehensive overview of established protocols, including liquid-liquid extraction, solid-phase extraction, and protein precipitation, coupled with either HPLC-UV or LC-MS/MS analysis. The detailed workflows, quantitative data summaries, and logical diagrams serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of albendazole. The choice of the specific protocol will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. A simple assay for the simultaneous determination of human plasma albendazole and albendazole sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp-pqm.org [usp-pqm.org]
Application of Albendazole-d3 in Veterinary Drug Residue Analysis
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock such as cattle, sheep, and goats. The use of albendazole can lead to the presence of its residues and metabolites in animal-derived food products, including meat, milk, and liver. To ensure food safety and comply with regulatory limits, sensitive and accurate analytical methods are required for the determination of these residues. Albendazole-d3, a deuterated analog of albendazole, serves as an ideal internal standard in isotope dilution mass spectrometry methods for the quantification of albendazole and its metabolites. Its use significantly improves the accuracy and precision of the analysis by compensating for matrix effects and variations during sample preparation and analysis.
Metabolic Pathway of Albendazole
Albendazole is extensively metabolized in animals, primarily in the liver.[1][2] The parent drug is rarely detected in tissues and milk.[3] The main metabolic pathway involves the oxidation of the sulfide to form albendazole sulfoxide (ABZSO), which is the active metabolite, followed by further oxidation to the inactive albendazole sulfone (ABZSO2).[1][4] Another important metabolite is 2-aminoalbendazole sulfone. These metabolites are the target analytes in residue analysis.
Caption: Metabolic pathway of Albendazole in livestock.
Analytical Workflow for Residue Analysis using this compound
The analysis of albendazole residues using this compound as an internal standard typically follows a standardized workflow involving sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for veterinary drug residue analysis.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods using this compound for the determination of albendazole and its metabolites in different animal tissues.
| Analyte(s) | Matrix | Method | LOQ | Recovery (%) | Linearity (r²) | Reference |
| Albendazole, Albendazole sulfoxide, Albendazole sulfone, 2-aminoalbendazole sulfone | Fish Muscle | UPLC-MS/MS | 0.1 - 0.2 ng/g | 95.3 - 113.7 | > 0.9985 | |
| Albendazole and metabolites | Animal Tissues | LC-MS/MS | < 4 µg/mL | 70.2 - 88 | > 0.9935 | |
| Albendazole and metabolites | Fish Fillet | LC-MS/MS (QuEChERS) | CCα < 122 ng/g | ~100 | > 0.99 | |
| Albendazole and Albendazole sulfoxide | Human Plasma | LC-MS/MS | 0.200 ng/mL (ABZ), 3.00 ng/mL (ABZSO) | 86.03 - 89.66 | Not specified | |
| Albendazole and metabolites | Muscle, Kidney, Liver | HPLC-PDA | 0.003 mg/kg | 78.1 - 88.8 | Not specified |
Experimental Protocols
1. Protocol for the Determination of Albendazole and its Metabolites in Fish Muscle by UPLC-MS/MS
This protocol is adapted from a method for the simultaneous determination of albendazole and its metabolites in fish muscle tissue.
a. Sample Preparation
-
Weigh 2 g of homogenized fish muscle tissue into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of ethyl acetate and homogenize for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol-water (1:1, v/v).
-
Add 2 mL of n-hexane, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
Filter the lower layer through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: Ultra-Performance Liquid Chromatography system.
-
Column: ACQUITY UPLC® BEH C18 column (2.1 × 50 mm, 1.7 μm).
-
Mobile Phase: A gradient of 0.2% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard.
2. Protocol for the Determination of Albendazole and its Metabolites in Animal Tissues by LC-MS/MS
This protocol is a general procedure based on established methods for tissue residue analysis.
a. Sample Preparation
-
Weigh 2 g of homogenized tissue (muscle or liver) into a 50 mL centrifuge tube.
-
Add the this compound internal standard.
-
Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid) and homogenize for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For fatty samples, a lipid removal step (e.g., using EMR—Lipid dSPE) can be performed.
-
Alternatively, perform a solid-phase extraction (SPE) clean-up using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash the cartridge with water or a low percentage of organic solvent.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
The use of this compound as an internal standard is crucial for the development of robust and reliable methods for the analysis of albendazole residues in veterinary samples. The protocols outlined above, combined with the use of sensitive LC-MS/MS instrumentation, allow for the accurate quantification of albendazole and its major metabolites at levels relevant to regulatory compliance and food safety. The isotope dilution technique effectively corrects for analytical variability, ensuring high-quality data for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis.
References
Application Notes and Protocols for High-Throughput Screening of Albendazole Using an Internal Standard
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections. High-throughput screening (HTS) assays are essential in drug discovery and development for rapidly evaluating large numbers of compounds. In quantitative bioanalytical methods, such as those used in HTS, an internal standard (IS) is crucial for ensuring accuracy and precision by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the high-throughput screening of albendazole, with a focus on the selection and use of a suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Deuterated albendazole (Albendazole-d3) is recommended as the optimal internal standard due to its similar physicochemical properties and co-eluting chromatographic behavior, which allows for effective correction of matrix effects and ionization variability.
Selection of Internal Standard
The ideal internal standard should have physicochemical properties and analytical behavior closely matching that of the analyte. For the LC-MS/MS analysis of albendazole, several candidates can be considered. However, a stable isotope-labeled internal standard, such as this compound, is the preferred choice for HTS applications. It co-elutes with the analyte, providing the most effective compensation for matrix effects and variations in ionization efficiency. Other benzimidazoles like mebendazole or parbendazole could also be used, but their chromatographic retention times and ionization efficiencies may differ from albendazole, potentially leading to less accurate quantification.[1][2][3]
Table 1: Physicochemical Properties of Albendazole and this compound
| Property | Albendazole (ABZ) | This compound (IS) | Justification for Selection |
| Chemical Formula | C₁₂H₁₅N₃O₂S | C₁₂H₁₂D₃N₃O₂S | Near-identical chemical structure ensures similar extraction recovery and chromatographic behavior. |
| Molecular Weight | 265.34 g/mol | 268.36 g/mol | The mass difference of 3 Da allows for distinct detection by the mass spectrometer without altering chemical properties. |
| Solubility | Poorly soluble in water; soluble in strong acids and organic solvents like methanol.[4][5] | Expected to be identical to Albendazole. | Ensures consistent behavior during sample extraction and preparation. |
| pKa | ~10.26 and ~2.80 | Expected to be identical to Albendazole. | Identical ionization properties are crucial for consistent ESI-MS response. |
High-Throughput Screening Workflow
The following diagram outlines the general workflow for the high-throughput screening of albendazole using an internal standard.
Caption: Experimental workflow for HTS of albendazole.
Experimental Protocols
Materials and Reagents
-
Albendazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
96-well collection plates
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve albendazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the albendazole primary stock with 50:50 ACN:water to prepare a series of calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 ACN:water.
Sample Preparation (96-well plate format)
-
Sample Aliquoting: Pipette 50 µL of each sample (e.g., plasma, cell lysate) into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard working solution to all wells except for the blank controls.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Mixing: Mix the plate on a shaker for 5 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well collection plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 ACN:2 mM ammonium acetate).
-
Sealing and Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 2: LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 2.0 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 80% B or a rapid gradient for faster run times |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | < 2.5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Albendazole) | m/z 266.1 → 234.1 |
| MRM Transition (this compound) | m/z 269.4 → 237.1 (calculated based on structure) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for specific instrument |
| Capillary Voltage | Optimize for specific instrument |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for albendazole and this compound using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Albendazole/Albendazole-d3) against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of albendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The following table summarizes the expected performance characteristics of the HTS method, based on published data for similar assays.
Table 3: Summary of Quantitative Method Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | r² ≥ 0.99 | 0.2 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.2 ng/mL |
| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 7% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ± 5% |
| Recovery | Consistent and reproducible | 86 - 90% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | 0.98 - 1.05 |
Signaling Pathway and Logical Relationships
While albendazole's primary mechanism of action is the inhibition of tubulin polymerization, a detailed signaling pathway is not directly relevant to the analytical method described. Instead, the logical relationship between the analyte and internal standard in ensuring accurate quantification is paramount.
Caption: Correction mechanism of the internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the high-throughput screening of albendazole. The detailed protocols for sample preparation and LC-MS/MS analysis provided herein offer a robust framework for achieving accurate and precise quantification in a high-throughput environment. These methodologies are designed to be readily adaptable by researchers and scientists in the field of drug development.
References
Application Note and Protocol: Solid Phase Extraction of Albendazole using Albendazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections. Accurate quantification of albendazole and its primary active metabolite, albendazole sulfoxide, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Albendazole-d3, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This application note provides a detailed protocol for the solid phase extraction of albendazole from plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the determination of albendazole and its metabolites from various studies.
| Parameter | Analyte | Value | Matrix | Analytical Method | Reference |
| Linear Range | Albendazole | 0.200–50.0 ng/mL | Human Plasma | LC-MS/MS | [1][2] |
| Albendazole Sulfoxide | 3.00–600 ng/mL | Human Plasma | LC-MS/MS | [1][2] | |
| Albendazole | 5-1000 ng/mL | Human Plasma | LC/MS-MS | [3] | |
| Albendazole Sulfoxide | 10-1500 ng/mL | Human Plasma | LC/MS-MS | ||
| Lower Limit of Quantification (LLOQ) | Albendazole | 0.200 ng/mL | Human Plasma | LC-MS/MS | |
| Albendazole Sulfoxide | 3.00 ng/mL | Human Plasma | LC-MS/MS | ||
| Albendazole | 5 ng/mL | Human Plasma | LC/MS-MS | ||
| Albendazole Sulfoxide | 10 ng/mL | Human Plasma | LC/MS-MS | ||
| Recovery | Albendazole | 86.03%–89.66% | Human Plasma | LC-MS/MS | |
| Albendazole Sulfoxide | 86.03%–89.66% | Human Plasma | LC-MS/MS | ||
| This compound | 89.85%–98.94% | Human Plasma | LC-MS/MS | ||
| Matrix Effect (IS-normalized) | Albendazole & Albendazole Sulfoxide | 0.985 to 1.042 | Human Plasma | LC-MS/MS |
Experimental Protocols
Materials and Reagents
-
Albendazole and this compound analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Oasis HLB 3 cc (60 mg) SPE cartridges
-
Human plasma (or other relevant biological matrix)
Sample Preparation and Solid Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of albendazole and its metabolites from plasma.
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike 1 mL of the plasma sample with an appropriate concentration of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (1 mL) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
-
Drying:
-
Dry the cartridge with a stream of air for 5 minutes.
-
-
Elution:
-
Elute the analytes (albendazole and this compound) from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 250 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of albendazole and this compound.
-
LC System: Agilent 1200 series or equivalent
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH 5.0, adjusted with acetic acid) in a ratio of 80:20 (v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX API 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Albendazole: m/z 266.1 → 234.1
-
This compound: m/z 269.1 → 237.1
-
Albendazole Sulfoxide: m/z 282.1 → 250.1
-
Visualizations
Albendazole Mechanism of Action
The primary mechanism of action of albendazole involves the inhibition of tubulin polymerization in parasitic worms. This disruption of microtubule formation leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the parasite's death.
Caption: Mechanism of action of Albendazole in a parasitic helminth cell.
Experimental Workflow for Albendazole Extraction and Analysis
The following diagram illustrates the key steps in the solid phase extraction and analysis of albendazole from plasma samples.
Caption: Workflow for Solid Phase Extraction and LC-MS/MS analysis of Albendazole.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple assay for the simultaneous determination of human plasma albendazole and albendazole sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction of Albendazole-d3 for Bioanalytical Studies
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of Albendazole-d3 from plasma samples. This compound, a deuterated analog of the anthelmintic drug Albendazole, is commonly employed as an internal standard (IS) in pharmacokinetic and bioequivalence studies to ensure accurate quantification of the parent drug and its metabolites. The described method is optimized for use with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical technique for this purpose.[1][2] This protocol provides researchers, scientists, and drug development professionals with a reliable and reproducible methodology for sample preparation.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[3][4] Accurate determination of Albendazole and its primary active metabolite, Albendazole sulfoxide, in biological matrices is crucial for clinical and research applications.[1] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the precision and accuracy of the analytical results.
Liquid-liquid extraction is a widely used sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This protocol outlines a straightforward and effective LLE procedure using ethyl acetate as the extraction solvent, which has been shown to provide good recovery for Albendazole and related compounds.
Experimental Protocol
1. Materials and Reagents
-
This compound (Purity: ≥99%)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (BioUltra grade)
-
Formic acid (LC-MS grade)
-
Deionized water (Milli-Q or equivalent)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 100 µg/mL.
-
This compound Working Solution (10 ng/mL): Prepare a working solution by diluting the stock solution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Reconstitution Solution (Mobile Phase): Prepare the initial mobile phase for the LC-MS/MS analysis. A common mobile phase consists of acetonitrile and 2.0 mM ammonium acetate with a pH adjusted to 5.0.
3. Liquid-Liquid Extraction Procedure
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (10 ng/mL) to the plasma sample.
-
Vortexing: Briefly vortex the mixture for approximately 30 seconds to ensure homogeneity.
-
Addition of Extraction Solvent: Add 1 mL of ethyl acetate to the microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to achieve complete separation of the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (mobile phase).
-
Final Vortexing: Vortex the reconstituted sample for 1 minute to ensure complete dissolution of the analyte.
-
Sample Analysis: Transfer the sample to an autosampler vial for analysis by LC-MS/MS.
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound.
Data Summary
The following table summarizes typical performance characteristics for the analysis of Albendazole and its deuterated internal standard using methods analogous to the one described. While specific data for a purely LLE protocol for this compound is not extensively published, the presented data from SPE methods, which often serve as a benchmark, can provide an expectation of performance.
| Parameter | Albendazole | This compound | Reference |
| Linearity Range (ng/mL) | 0.200–50.0 | N/A | |
| Mean Recovery (%) | 88.00 | 97.54 | |
| Matrix Effect (IS-normalized) | 0.985 - 1.042 | N/A | |
| Intra-day Precision (%RSD) | 1.11 - 6.64 | N/A | |
| Inter-day Precision (%RSD) | 1.11 - 6.64 | N/A |
LC-MS/MS Analysis Parameters
For the subsequent analysis of the extracted samples, a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode is recommended.
Typical LC Conditions:
| Parameter | Value |
| Column | Hypurity C18 (or equivalent) |
| Mobile Phase A | 2.0 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 80:20 v/v, Acetonitrile:Ammonium Acetate) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
Typical MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 2500 V |
| Turbo Heater Temperature | 450 °C |
| MRM Transition (this compound) | 269.1 -> 234.1 |
Logical Relationship Diagram
Caption: Role of this compound in the Analytical Workflow.
Conclusion
The liquid-liquid extraction protocol presented in this application note provides a reliable and efficient method for the extraction of this compound from plasma samples. This procedure, coupled with LC-MS/MS analysis, is well-suited for high-throughput bioanalytical applications, including pharmacokinetic and bioequivalence studies. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required in regulated bioanalysis.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ALBENDAZOLE oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for the Use of Albendazole-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used to treat various parasitic worm infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its efficacy and safety. Albendazole undergoes extensive and rapid metabolism in the liver, primarily to its pharmacologically active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[1][2] Due to this rapid metabolism, plasma concentrations of the parent drug are often low or undetectable.[3]
Stable isotope-labeled internal standards are considered the gold standard in bioanalysis for DMPK studies, offering high accuracy and precision.[4] Albendazole-d3, a deuterated analog of Albendazole, serves as an ideal internal standard for the quantitative analysis of Albendazole and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Albendazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these processes.[5]
These application notes provide detailed protocols for the use of this compound in key DMPK studies, including pharmacokinetic analysis in biological matrices and in vitro metabolism assays.
Applications of this compound in DMPK Studies
The primary application of this compound is as an internal standard (IS) in LC-MS/MS-based bioanalytical methods to:
-
Quantify Albendazole and its metabolites in biological matrices: Accurately determine the concentration of Albendazole, Albendazole sulfoxide, and Albendazole sulfone in plasma, blood, and other tissues for pharmacokinetic studies.
-
Support bioequivalence studies: Compare the pharmacokinetic profiles of different formulations of Albendazole.
-
Investigate drug-drug interactions: Assess the effect of co-administered drugs on the metabolism and pharmacokinetics of Albendazole.
-
Facilitate in vitro drug metabolism studies: Serve as a stable internal standard in assays such as metabolic stability in liver microsomes or hepatocytes and for metabolite identification.
-
Therapeutic Drug Monitoring (TDM): Although not yet standard practice, precise measurement using a deuterated internal standard could aid in personalizing Albendazole dosage to improve efficacy and minimize toxicity.
Key Experimental Protocols
Protocol for Quantification of Albendazole and Metabolites in Human Plasma using LC-MS/MS
This protocol outlines a standard method for the simultaneous determination of Albendazole, Albendazole sulfoxide, and Albendazole sulfone in human plasma, employing this compound as an internal standard.
a. Materials and Reagents:
-
Albendazole, Albendazole sulfoxide, Albendazole sulfone (analytical standards)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate
-
Human plasma (blank, for calibration curve and quality controls)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
b. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Albendazole, Albendazole sulfoxide, Albendazole sulfone, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in methanol:water (60:40, v/v).
c. Sample Preparation (Protein Precipitation Method):
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, or unknown study samples) into microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 2.0 mM ammonium acetate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Table 1: Example MRM Transitions for Albendazole and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.1 |
| Albendazole Sulfoxide | 282.1 | 240.0 |
| Albendazole Sulfone | 298.1 | 159.1 |
| This compound (IS) | 269.1 | 234.4 |
Data sourced from multiple studies.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) for the calibration curve.
-
Determine the concentration of the analytes in the study samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Workflow for Albendazole Quantification.
Protocol for In Vitro Metabolic Stability in Human Liver Microsomes
This protocol assesses the rate of metabolism of Albendazole in human liver microsomes, using this compound as the internal standard for accurate quantification of the remaining parent drug over time.
a. Materials and Reagents:
-
Albendazole
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
b. Experimental Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and Albendazole (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound (as the internal standard) to stop the reaction and precipitate the microsomal protein.
-
Sample Processing: Vortex the terminated samples and centrifuge to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Analyze the samples using the LC-MS/MS method described in Protocol 1 to quantify the remaining concentration of Albendazole at each time point.
d. Data Analysis:
-
Plot the natural logarithm of the percentage of Albendazole remaining versus incubation time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Metabolic Stability Assay Workflow.
Albendazole Metabolism Pathway
Albendazole is primarily metabolized in the liver through two main oxidative pathways. The initial and most significant step is the sulfoxidation of the parent drug to form the active metabolite, Albendazole sulfoxide. This reaction is catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP2J2 and CYP2C19, as well as Flavin-containing monooxygenases (FMOs). Albendazole sulfoxide is then further oxidized to the inactive metabolite, Albendazole sulfone.
Major Metabolic Pathway of Albendazole.
Quantitative Data Summary
The following tables provide a summary of pharmacokinetic parameters for Albendazole and its metabolites from a study in hookworm-infected adolescents after a single 400 mg oral dose. The use of a deuterated internal standard like this compound is critical for obtaining such precise quantitative data.
Table 2: Pharmacokinetic Parameters of Albendazole and its Metabolites in Plasma
| Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone |
| Cmax (ng/mL) | 12.5 - 26.5 | 288 - 380 | ~14 |
| Tmax (h) | ~2 | ~4 | ~4 |
| t½ (h) | ~1.5 | 7 - 8 | 7 - 8 |
Data adapted from Schulz JD, et al. (2019).
Table 3: In Vitro Cytotoxicity of Albendazole
| Cell Line | EC50 (µg/mL) after 72h | Metabolic Capability |
| Balb/c 3T3 (non-hepatic) | 0.2 ± 0.1 | None |
| FaO (rat hepatoma) | 1.0 ± 0.4 | Low |
| HepG2 (human hepatoma) | 6.4 ± 0.1 | Moderate |
| Isolated Rat Hepatocytes | >100 | High |
Data indicates that metabolism leads to detoxification of Albendazole. Data from Golemba et al. (2017).
Conclusion
This compound is an indispensable tool in the DMPK study of Albendazole. As a stable isotope-labeled internal standard, it ensures the reliability and accuracy of quantitative bioanalytical methods, which are fundamental to characterizing the pharmacokinetics and metabolism of this important anthelmintic drug. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Albendazole in Human Plasma using Matrix-Matched Calibration with Albendazole-d3 Internal Standard by LC-MS/MS
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections.[1][2] Due to its poor solubility and variable absorption, monitoring its plasma concentration is crucial for ensuring therapeutic efficacy and safety.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Albendazole in human plasma. To mitigate matrix effects and ensure accurate quantification, the method employs matrix-matched calibration curves with a stable isotope-labeled internal standard, Albendazole-d3.[4]
The primary mechanism of action of Albendazole involves the inhibition of tubulin polymerization in parasites.[1] By binding to the β-tubulin subunit, it disrupts microtubule-dependent processes, including glucose uptake, leading to energy depletion and parasite death.
Experimental Protocols
Materials and Reagents
-
Albendazole (analytical standard, ≥98%)
-
This compound (internal standard, IS)
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
Preparation of Stock and Working Solutions
Stock Solutions:
-
Albendazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Albendazole and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
Working Solutions:
-
Albendazole Working Solutions: Prepare serial dilutions of the Albendazole stock solution with methanol:water (50:50, v/v) to create a series of working solutions for spiking into the plasma matrix to form the calibration standards and quality control samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with methanol:water (60:40, v/v).
Preparation of Matrix-Matched Calibration Standards and Quality Control Samples
Calibration Standards (CS):
-
Spike appropriate volumes of the Albendazole working solutions into blank human plasma to achieve the desired final concentrations.
-
A typical calibration curve may include the following concentrations: 0.200, 0.400, 1.20, 5.00, 10.00, 20.0, 30.0, 42.5, and 50.0 ng/mL for Albendazole.
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels:
-
Low Quality Control (LQC): 0.600 ng/mL
-
Medium Quality Control (MQC): 6.50 ng/mL and 16.0 ng/mL
-
High Quality Control (HQC): 40.0 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the Internal Standard Working Solution (10 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode.
-
Column: Hypurity C18 column (or equivalent).
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate with 0.1% formic acid (gradient elution may be required).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Transitions:
-
Albendazole: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 269.1 → 234.1).
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for Albendazole and this compound
| Parameter | Albendazole | This compound (IS) |
| Precursor Ion (m/z) | To be determined | 269.1 |
| Product Ion (m/z) | To be determined | 234.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Retention Time (min) | ~2.9 | ~2.9 |
Note: The specific m/z transitions and collision energies for Albendazole should be optimized during method development.
Table 2: Calibration Curve for Albendazole in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 0.200 (LLOQ) | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 0.400 | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 1.20 | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 5.00 | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 10.00 | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 20.0 | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 30.0 | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 42.5 | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
| 50.0 (ULOQ) | (Example Value) | 91.93 - 104.87 | 0.11 - 3.52 |
Data adapted from a study on Albendazole analysis, demonstrating typical performance characteristics. The linear regression model used a 1/x² weighting, and the correlation coefficient (r²) was ≥0.9976.
Table 3: Quality Control Sample Results for Albendazole in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 0.600 | (Example Value) | 85 - 115 | < 15 |
| MQC1 | 6.50 | (Example Value) | 85 - 115 | < 15 |
| MQC2 | 16.0 | (Example Value) | 85 - 115 | < 15 |
| HQC | 40.0 | (Example Value) | 85 - 115 | < 15 |
Acceptance criteria for accuracy and precision are based on regulatory guidelines for bioanalytical method validation.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Albendazole in human plasma.
Caption: Mechanism of action of Albendazole in parasitic cells.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample extraction and potential matrix effects that can suppress or enhance the analyte signal. By preparing calibration standards in the same biological matrix as the unknown samples (matrix-matched calibration), the influence of matrix components on the ionization efficiency of the analyte and internal standard is accounted for, leading to more accurate and precise results.
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of Albendazole in human plasma. The protein precipitation extraction procedure is simple and rapid, allowing for high-throughput analysis. The method demonstrates good linearity over a clinically relevant concentration range, and the use of quality control samples ensures the reliability of the results. This application note provides a comprehensive protocol that can be adapted for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Albendazole.
References
- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albendazole sulfone-D3 - Traceable Reference Standard for Residue Analysis (CAS 1448345-60-5) [witega.de]
Application Notes & Protocols: The Role of Albendazole-d3 in Tissue Distribution Studies of Albendazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic widely used in both human and veterinary medicine.[1] Following oral administration, it is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO), and subsequently to the inactive albendazole sulfone (ABZSO₂).[2][3] Understanding the distribution of ABZ and its active metabolite, ABZSO, into various tissues is crucial for evaluating its efficacy against tissue-dwelling parasites and for assessing potential toxicity.
Tissue distribution studies, also known as pharmacokinetic (PK) studies, are essential for determining the concentration of a drug and its metabolites in different parts of the body over time. Accurate quantification of these compounds in complex biological matrices like tissue homogenates requires robust and precise bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[2]
The use of a stable isotope-labeled internal standard (IS) is critical for achieving accurate and reproducible results in LC-MS/MS analysis. Albendazole-d3, a deuterated analog of albendazole, serves as an ideal internal standard. It is chemically identical to albendazole but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. When added to a sample at a known concentration during preparation, this compound co-elutes with the unlabeled albendazole and experiences similar extraction losses and ionization suppression or enhancement (matrix effects). By comparing the detector response of the analyte to that of the internal standard, precise quantification can be achieved. This application note details the protocols for conducting tissue distribution studies of albendazole, emphasizing the critical role of this compound in the bioanalytical workflow.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the tissue distribution and analysis of albendazole.
Table 1: Pharmacokinetic Parameters of Albendazole (ABZ) and Albendazole Sulfoxide (ABZSO) in Tissues of Yellow River Carp Following a Single Oral Administration (12 mg/kg BW). [4]
| Tissue | Analyte | Cₘₐₓ (µg/g or µg/mL) | t₁/₂ (hours) |
| Intestine | ABZ | 3.34 | 20.81 |
| ABZSO | 1.13 | - | |
| Liver | ABZ | 2.42 | 32.07 |
| ABZSO | 1.54 | - | |
| Gills | ABZ | 1.71 | 31.92 |
| ABZSO | 0.89 | - | |
| Kidney | ABZ | 1.61 | 26.96 |
| ABZSO | 1.89 | - | |
| Bile | ABZ | 1.01 | 31.51 |
| ABZSO | 3.78 | - | |
| Plasma | ABZ | 0.70 | 19.86 |
| ABZSO | 0.46 | - | |
| Skin-on Muscle | ABZ | 0.65 | 37.92 |
| ABZSO | 0.76 | - |
Cₘₐₓ: Maximum concentration; t₁/₂: Elimination half-life. Data for ABZSO half-life was not specified in the source.
Table 2: Optimized Mass Spectrometer Parameters for LC-MS/MS Analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole (ABZ) | 266.1 | 234.4 |
| Albendazole Sulfoxide (ABZSO) | 282.1 | 240.4 |
| Albendazole Sulfone (ABZSO₂) | 298.1 | 159.3 |
| This compound (Internal Standard) | 269.1 | 234.4 |
Experimental Protocols & Methodologies
Protocol 1: Animal Dosing and Tissue Collection (General Protocol)
This protocol provides a general framework for a tissue distribution study in a rodent model. It should be adapted based on the specific research question and institutional animal care and use guidelines.
-
Animal Model: Select an appropriate animal model (e.g., male Sprague-Dawley rats, 200-250g). Acclimate animals for at least one week before the experiment.
-
Dosing:
-
Prepare a suspension of albendazole in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of albendazole (e.g., 10 mg/kg body weight) via oral gavage.
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), euthanize a subset of animals (n=3-5 per time point).
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Perfuse the carcass with ice-cold saline to remove residual blood from the organs.
-
Harvest tissues of interest (e.g., liver, kidney, muscle, intestine, brain).
-
Rinse tissues with cold saline, blot dry, weigh, and immediately snap-freeze in liquid nitrogen.
-
-
Storage: Store all plasma and tissue samples at -80°C until analysis.
Protocol 2: Tissue Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol details the extraction of albendazole and its metabolites from tissue samples, incorporating this compound as the internal standard.
-
Tissue Homogenization:
-
To a pre-weighed amount of frozen tissue (e.g., 100-200 mg), add a 3-fold volume of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.
-
-
Spiking with Internal Standard:
-
To a known volume of tissue homogenate (e.g., 100 µL), add a small volume (e.g., 10 µL) of the this compound internal standard working solution (at a concentration that yields a robust signal, e.g., 100 ng/mL).
-
-
Extraction (Protein Precipitation & Liquid-Liquid Extraction):
-
Add 500 µL of acetonitrile to the homogenate to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Bioanalytical Method
This protocol outlines the conditions for the simultaneous quantification of ABZ, ABZSO, ABZSO₂, and the this compound internal standard.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Hypurity C₁₈, 50 mm × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 2.0 mM ammonium acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor the transitions specified in Table 2.
-
Instrument Parameters: Optimize gas temperature (e.g., 350°C), gas flow (e.g., 13 L/min), and capillary voltage (e.g., 2500 V) to achieve maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte in prepared standards.
-
Determine the concentration of analytes in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for an albendazole tissue distribution study.
Caption: Metabolic pathway of albendazole in the liver.
Caption: Rationale for using an internal standard in quantitative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and Tissue Distribution of Albendazole and Its Three Metabolites in Yellow River Carp (Cyprinus carpio haematopterus) after Single Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Crosstalk in Albendazole Analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding isotopic crosstalk between albendazole and its deuterated internal standard, Albendazole-d3, during LC-MS/MS analysis. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalytical measurement of albendazole when using this compound as an internal standard.
Issue 1: Elevated Baseline or Signal in the this compound Channel in Blank Samples
-
Question: I am observing a significant signal in the this compound (IS) channel even when injecting a blank matrix sample (a sample without the analyte or IS). What could be the cause?
-
Answer:
-
Potential Cause 1: Contamination: The most common cause is contamination of the LC-MS/MS system, blank matrix, or solvents with this compound.
-
Troubleshooting Steps:
-
Prepare fresh mobile phases and reconstitution solvents.
-
Thoroughly clean the injection port and autosampler needle.
-
Analyze a "true" blank (e.g., injection of mobile phase) to isolate the source of contamination.
-
If the contamination persists, it may be necessary to clean the mass spectrometer's ion source.
-
-
Issue 2: Inaccurate Quantification of Albendazole at the Upper Limit of Quantification (ULOQ)
-
Question: My calibration curve for albendazole is becoming non-linear at the highest concentration standards, leading to inaccurate quantification of high-concentration samples. Why is this happening?
-
Answer:
-
Potential Cause: Analyte Contribution to the Internal Standard Signal. At very high concentrations of albendazole, the natural isotopic abundance of carbon-13 and other isotopes can lead to a small but significant signal at the mass-to-charge ratio (m/z) of this compound. This is a form of isotopic crosstalk.
-
Troubleshooting Steps:
-
Perform a Crosstalk Evaluation: Analyze the highest concentration standard of albendazole without the this compound internal standard. Monitor the MRM transition for this compound. A detectable signal indicates crosstalk from the analyte to the internal standard.
-
Dilute Samples: If crosstalk is confirmed, dilute samples with high concentrations of albendazole to bring them into a linear range of the calibration curve where the crosstalk effect is negligible.
-
Optimize IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the analyte's isotopic signal. However, this should be done cautiously to avoid detector saturation.
-
-
Issue 3: Unexpected Signal in the Albendazole Channel When Injecting Only this compound
-
Question: When I inject a solution containing only this compound, I see a small peak in the MRM channel for unlabeled albendazole. What is the reason for this?
-
Answer:
-
Potential Cause 1: Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small amount of unlabeled albendazole as an impurity.
-
Potential Cause 2: In-Source Back-Exchange or Fragmentation: Although less common for stably labeled compounds, it is possible for deuterated standards to undergo H/D exchange in the ion source of the mass spectrometer, leading to the formation of ions with the mass of the unlabeled analyte.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your this compound standard to determine its isotopic purity. A higher isotopic purity will minimize this issue.
-
Optimize Ion Source Conditions: Adjusting ion source parameters such as temperature and voltages may reduce in-source fragmentation or back-exchange.
-
Mathematical Correction: If the contribution is consistent, it may be possible to correct for it mathematically by subtracting the contribution from the analyte signal. However, this approach should be used with caution and properly validated.
-
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of albendazole and this compound analysis?
A1: Isotopic crosstalk refers to the interference between the mass spectrometric signals of an analyte (albendazole) and its stable isotope-labeled internal standard (this compound). This can occur in two primary ways:
-
Analyte to Internal Standard: The naturally occurring isotopes (e.g., ¹³C) in the high-concentration albendazole molecules can result in a small population of albendazole molecules that have a mass close to or the same as this compound.
-
Internal Standard to Analyte: The this compound standard may contain a small percentage of the unlabeled albendazole as an impurity, or the deuterons may be lost in the ion source, generating a signal at the m/z of the native analyte.
Q2: Why is isotopic crosstalk a concern in bioanalytical methods?
A2: Isotopic crosstalk can compromise the accuracy and precision of a bioanalytical method. If the analyte contributes to the internal standard signal, it can lead to an underestimation of the analyte concentration, particularly at the upper end of the calibration curve. Conversely, if the internal standard contributes to the analyte signal, it can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Q3: What are the typical MRM transitions for albendazole and this compound, and are they susceptible to crosstalk?
A3: Commonly used MRM transitions are presented in the table below. Since the product ion is identical for both albendazole and this compound, there is a potential for crosstalk if the precursor ions are not sufficiently resolved by the mass spectrometer or if there is in-source fragmentation. However, studies have reported that with optimized chromatographic and mass spectrometric conditions, no measurable crosstalk was observed.
Q4: Is there an acceptable limit for isotopic crosstalk?
A4: Regulatory guidelines from bodies like the FDA and ICH do not specify a universal numerical limit for acceptable isotopic crosstalk. The general expectation is that the method should be selective and that any interference should not compromise the accuracy and precision of the data. As a common practice in the industry, the contribution of the analyte to the internal standard signal at the ULOQ should not significantly affect the accuracy of the measurement. Similarly, the contribution of the internal standard to the analyte signal in a blank sample should be less than 20% of the analyte response at the LLOQ.
Q5: How can I minimize isotopic crosstalk during method development?
A5: To minimize isotopic crosstalk, consider the following:
-
Use a High-Purity Internal Standard: Select an this compound internal standard with high isotopic enrichment (ideally >99%).
-
Sufficient Mass Difference: A mass difference of 3 Da, as in the case of this compound, is generally sufficient to move the internal standard's mass outside the natural isotopic cluster of albendazole.
-
Chromatographic Separation: While a stable isotope-labeled internal standard is expected to co-elute with the analyte, good chromatographic resolution can help minimize the impact of any potential interferences.
-
Optimize Mass Spectrometer Conditions: Fine-tune ion source and collision cell parameters to minimize in-source fragmentation and ensure efficient transmission of the desired ions.
Quantitative Data Summary
While specific quantitative data on the percentage of crosstalk between albendazole and this compound is not extensively published, the following table summarizes key mass spectrometric parameters and a qualitative assessment based on available literature. Researchers are encouraged to perform their own crosstalk evaluation as part of method validation.
| Parameter | Albendazole (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 266.1 | 269.1 |
| Product Ion (m/z) | 234.1 | 234.1 |
| Reported Crosstalk | Contribution to IS signal at ULOQ reported as "no measurable change". | Contribution to analyte signal at LLOQ is dependent on the isotopic purity of the standard. |
Experimental Protocols
Protocol for Evaluating Isotopic Crosstalk from Analyte to Internal Standard
This protocol outlines the steps to assess the contribution of the albendazole signal to the this compound signal at the upper limit of quantification (ULOQ).
-
Prepare a ULOQ Sample without Internal Standard:
-
Prepare a sample containing albendazole at the ULOQ concentration in the appropriate biological matrix.
-
Do not add the this compound internal standard to this sample.
-
-
Prepare a Zero Sample with Internal Standard:
-
Prepare a blank matrix sample.
-
Add the this compound internal standard at the concentration used in the analytical method.
-
-
Sample Analysis:
-
Inject the ULOQ sample (without IS) and acquire data, monitoring both the MRM transition for albendazole and the MRM transition for this compound.
-
Inject the zero sample (with IS) and acquire data, monitoring the MRM transition for this compound.
-
-
Data Analysis:
-
Measure the peak area of the signal in the this compound channel from the injection of the ULOQ sample (without IS). This is the crosstalk signal.
-
Measure the peak area of the signal in the this compound channel from the injection of the zero sample (with IS). This is the true IS signal.
-
Calculate the Percentage Crosstalk:
-
Visualizations
Caption: Experimental workflow for evaluating isotopic crosstalk.
Caption: Troubleshooting decision tree for inaccurate quantification.
Deuterium exchange issues with Albendazole-d3 in protic solvents
Welcome to the technical support center for Albendazole-d3. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to deuterium exchange when using this compound in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange, and why is it a concern when using this compound as an internal standard?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice versa.[1] When using a deuterated compound like this compound as an internal standard in quantitative analysis (e.g., LC-MS), this exchange is highly problematic. The loss of deuterium atoms from the internal standard and their replacement with hydrogen changes its mass. This can lead to a decreased signal for the deuterated standard and an artificially increased signal for the unlabeled analyte, compromising the accuracy and reliability of the quantification.[2][3]
Q2: I'm using this compound as an internal standard. Which protons on the Albendazole molecule are susceptible to exchange in protic solvents?
A2: The protons most susceptible to exchange are those attached to heteroatoms, such as nitrogen or oxygen. In the Albendazole molecule, the two N-H protons—one on the benzimidazole ring and one on the carbamate group—are labile and will readily exchange with protons from protic solvents like water or methanol.[4][5] While the deuterium atoms in this compound are typically placed on a stable carbon position (e.g., the methyl group of the carbamate), the presence of these labile N-H sites means the molecule will actively participate in exchange phenomena in a protic environment.
Q3: What are the primary experimental factors that influence the rate of D-H exchange?
A3: The three most critical factors influencing the rate of D-H exchange are pH, temperature, and solvent choice .
-
pH: The exchange process is catalyzed by both acids and bases. The rate of exchange is generally at its minimum between pH 2.5 and 3.0.
-
Temperature: Higher temperatures accelerate the rate of exchange. Therefore, keeping samples cold is a crucial step in minimizing exchange.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and are the primary source for back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO) lack these exchangeable protons and are much safer for storing and analyzing deuterated compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem: I am observing a loss of my this compound signal over time, with a concurrent increase in the signal for unlabeled Albendazole (M+0). What is happening?
This is a classic symptom of deuterium-hydrogen back-exchange. The deuterium atoms on your standard are being replaced by hydrogen atoms from your solvent.
Solution Workflow:
Use the following workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for diagnosing deuterium exchange.
Problem: My calibration curve is non-linear, especially at lower concentrations. Could D-H exchange be the cause?
Yes. If your deuterated internal standard contains a small amount of unlabeled analyte as an impurity, this can cause a positive bias in your results, particularly at low concentrations. Deuterium exchange during sample preparation or analysis will worsen this problem by effectively "creating" more unlabeled analyte from your internal standard, leading to inaccuracies and non-linearity.
Solution:
-
Assess Purity: First, inject a high-concentration solution of your this compound standard alone to check for the presence of the unlabeled (M+0) signal. This will determine the baseline level of impurity.
-
Minimize Exchange: Follow the remediation steps outlined in the workflow above (control pH, temperature, and solvent) to prevent further exchange.
-
Use a ¹³C-labeled standard: If exchange remains an issue, consider using a ¹³C-labeled internal standard, which is not susceptible to hydrogen exchange.
Data Presentation: Stability & Risk Factors
The stability of deuterated standards is highly dependent on the experimental conditions. The tables below summarize the risk factors.
Table 1: Influence of Solvent Type on D-H Exchange Risk
| Solvent Type | Examples | Exchange Risk | Rationale |
| Protic | Water (H₂O), Methanol (CH₃OH), Ethanol | High | These solvents contain readily exchangeable protons (-OH group) that can directly participate in the exchange reaction. |
| Aprotic | Acetonitrile (ACN), DMSO, Chloroform | Low | These solvents lack exchangeable protons and are therefore recommended for sample preparation and storage to maintain isotopic purity. |
Table 2: Effect of pH and Temperature on D-H Exchange Rate
| Condition | Recommended Range | Consequence of Deviation |
| pH | 2.5 - 3.0 | Both acidic (<2.5) and especially basic (>3.0) conditions significantly catalyze and accelerate the rate of D-H exchange. |
| Temperature | ≤ 4°C (on ice if possible) | Elevated temperatures provide the activation energy needed for the exchange reaction, increasing the rate of deuterium loss. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Protic Solvents
This protocol allows you to quantify the rate of deuterium exchange under your specific experimental conditions.
Objective: To determine the stability of this compound in a proposed solvent system over a typical experiment duration.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Dilute the stock solution into the protic solvent system you intend to test (e.g., 50:50 Methanol:Water) to your final working concentration.
-
Time Points: Aliquot the solution into several vials. Analyze one vial immediately (T=0). Incubate the remaining vials under your typical experimental conditions (e.g., room temperature or 4°C).
-
Analysis: At defined time points (e.g., 1, 2, 4, 8, and 24 hours), inject a vial onto the LC-MS system.
-
Data Acquisition: Monitor the peak areas for this compound (M+3) and the unlabeled Albendazole (M+0). Also monitor for any M+2 and M+1 species.
-
Evaluation: Calculate the percentage of the M+0 peak area relative to the total area (M+0 + M+1 + M+2 + M+3) at each time point. A significant increase in the M+0 percentage over time confirms that back-exchange is occurring.
Caption: Workflow for the this compound stability assessment experiment.
Protocol 2: General Mechanism of N-H Deuterium Exchange
The exchange of labile N-H protons is a fundamental process that occurs in protic solvents. This diagram illustrates the general acid- and base-catalyzed mechanisms responsible for this exchange. Understanding this mechanism helps in selecting the appropriate pH to minimize the exchange rate.
Caption: Acid and base-catalyzed mechanisms for N-H deuterium exchange.
References
Technical Support Center: Chromatographic Separation of Albendazole and Albendazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of albendazole and its deuterated internal standard, albendazole-d3. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of albendazole and this compound.
| Question | Answer |
| Why am I seeing poor peak resolution between albendazole and this compound? | Potential Causes: * Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separation. * Incorrect pH of the Mobile Phase: The pH can affect the ionization and retention of albendazole. * Column Degradation: The stationary phase may be compromised. Troubleshooting Steps: 1. Optimize Mobile Phase: Systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer (e.g., ammonium acetate). A common starting point is an 80:20 (v/v) ratio of acetonitrile to 2.0 mM ammonium acetate with the pH adjusted to 5.0.[1][2][3] 2. Adjust pH: Ensure the mobile phase pH is correctly adjusted. For albendazole, a slightly acidic pH around 5.0 is often effective.[1][2] 3. Column Evaluation: Check the column's performance with a standard mixture. If resolution is still poor, consider replacing the column. A C18 column is commonly used for this separation. |
| What is causing significant peak tailing for my albendazole peak? | Potential Causes: * Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the basic nitrogen on albendazole. * Column Overload: Injecting too high a concentration of the analyte. * Contamination: The column or guard column may be contaminated. Troubleshooting Steps: 1. Mobile Phase Modifier: Add a competing base, such as triethylamine (0.05%), to the mobile phase to reduce interactions with free silanol groups. 2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. 3. Flush the Column: Flush the column with a strong solvent to remove any contaminants. If using a guard column, replace it. |
| My sensitivity is low, and I'm struggling to detect the lower limit of quantification (LLOQ). | Potential Causes: * Suboptimal Mass Spectrometry Parameters: Ionization and fragmentation settings may not be optimized. * Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma) can suppress the ionization of the analytes. * Inefficient Extraction: Poor recovery of the analytes during sample preparation. Troubleshooting Steps: 1. Optimize MS Conditions: Perform a tuning of the mass spectrometer to optimize the precursor and product ion transitions for both albendazole and this compound. 2. Improve Sample Cleanup: Utilize a more effective sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components. 3. Evaluate Extraction Recovery: Perform experiments to determine the recovery of your extraction method. If recovery is low, consider alternative extraction solvents or SPE cartridges. Recoveries for albendazole and its internal standard have been reported to be in the range of 86.03%–89.66% and 89.85%–98.94%, respectively. |
| I'm observing variability in retention times between injections. | Potential Causes: * Pump Issues: Inconsistent mobile phase delivery. * Column Temperature Fluctuations: The column oven may not be maintaining a stable temperature. * Leaks in the System: A leak in the HPLC/UPLC system can cause pressure fluctuations. Troubleshooting Steps: 1. Check the Pumping System: Ensure the pump is delivering a consistent flow rate and that there are no air bubbles in the solvent lines. 2. Verify Column Temperature: Confirm that the column oven is set to the desired temperature and is stable. A typical temperature for this separation is 40°C. 3. Perform a Leak Test: Systematically check all fittings and connections for any signs of leakage. |
Experimental Protocols
Below are detailed methodologies for common experiments related to the chromatographic separation of albendazole and this compound.
LC-MS/MS Method for Albendazole and this compound in Human Plasma
This method is suitable for the quantitative analysis of albendazole in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treat a Strata™-X (30 mg/1.0 mL) SPE cartridge by sequentially washing with 1.0 mL of methanol and 1.0 mL of water.
-
Load 100 µL of human plasma sample onto the SPE cartridge.
-
Apply positive nitrogen pressure to drain the plasma matrix.
-
Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.
-
Elute the analytes (albendazole and this compound) with 1.0 mL of the mobile phase.
-
Vortex the collected eluent and inject 2 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Shimadzu HPLC system or equivalent.
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH 5.0, adjusted with acetic acid) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Elution Mode: Isocratic.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Albendazole: Monitor the transition of the protonated precursor ion [M+H]⁺.
-
This compound: Monitor the appropriate transition for the deuterated internal standard.
-
Data Presentation
The following tables summarize quantitative data from representative studies.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| Chromatographic Column | Hypurity C18 (50 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: 2.0 mM Ammonium Acetate (pH 5.0) (80:20, v/v) | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 2 µL | |
| Ionization Mode | Positive ESI |
Table 2: Method Performance Characteristics
| Parameter | Albendazole | This compound | Reference |
| Linearity Range | 0.200–50.0 ng/mL | N/A | |
| Extraction Recovery | 86.03%–89.66% | 89.85%–98.94% | |
| Matrix Effect (IS-normalized) | 0.985 to 1.042 | N/A |
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of albendazole and this compound in a plasma sample.
Caption: Workflow for LC-MS/MS analysis of albendazole.
References
Technical Support Center: Albendazole-d3 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Albendazole-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in ESI-MS?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In ESI-MS, these effects can lead to either ion suppression or enhancement, causing inaccurate quantification of the target analyte, such as this compound. For instance, phospholipids from plasma samples are a common cause of ion suppression in the positive ionization mode used for Albendazole analysis.[1] The use of a stable isotope-labeled internal standard like this compound helps to compensate for these effects, as it is expected to be affected by the matrix in the same way as the analyte.
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard (IS) such as this compound is the ideal choice for quantitative LC-MS/MS analysis. It is chemically identical to the analyte (Albendazole) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects and variability in sample preparation and instrument response. This co-behavior allows for accurate correction of any signal suppression or enhancement, leading to more precise and accurate quantification.
Q3: What are typical sample preparation techniques to minimize matrix effects for Albendazole analysis?
A3: Common sample preparation techniques to reduce matrix interferences for Albendazole analysis in biological samples include:
-
Solid Phase Extraction (SPE): This is a highly effective method for removing interfering components from complex matrices like plasma.[2][3] It provides cleaner extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique to separate Albendazole from matrix components based on differential solubility.
-
Protein Precipitation (PPT): This is a simpler and faster method, often used for its convenience.[4][5] However, it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). The IS-normalized MF is a reliable measure, which is calculated as the ratio of the analyte's peak area in the presence of the matrix to its peak area in a neat solution, normalized to the internal standard. An IS-normalized matrix factor close to 1 indicates minimal matrix effect. For example, one study reported IS-normalized matrix factors for Albendazole ranging from 0.985 to 1.042, indicating that the use of a deuterated internal standard effectively compensated for the matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Incompatible mobile phase pH with the analyte's pKa. | Albendazole is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape. Using a mobile phase with a buffer like ammonium acetate can improve peak symmetry. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. | |
| Significant Ion Suppression | Co-elution of matrix components (e.g., phospholipids). | Optimize the chromatographic method to separate this compound from the interfering matrix components. A longer gradient or a different stationary phase might be required. |
| Inefficient sample cleanup. | Switch to a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to obtain a cleaner sample extract. | |
| Inconsistent Internal Standard (this compound) Response | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Automated liquid handlers can improve reproducibility. |
| Degradation of the internal standard. | Check the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary. | |
| High Background Noise | Contaminated mobile phase or LC-MS system. | Use high-purity solvents and additives. Flush the LC system and mass spectrometer to remove any contaminants. |
| Presence of highly ionizable compounds in the matrix. | Improve the sample cleanup procedure to remove these interfering substances. |
Quantitative Data Summary
The following table summarizes the reported matrix effects for Albendazole analysis from various studies. The IS-Normalized Matrix Factor is a key indicator of how well the internal standard compensates for matrix-induced signal variations.
| Analyte | Internal Standard | Matrix | IS-Normalized Matrix Factor Range | Reference |
| Albendazole | This compound | Human Plasma | 0.985 - 1.042 | |
| Albendazole | Fluconazole | Human and Ovine Plasma | 1.005 - 1.049 | |
| Albendazole Sulfoxide | Albendazole Sulfoxide-d5 | Human Plasma | 0.985 - 1.042 |
Experimental Protocols & Workflows
A detailed methodology for the analysis of Albendazole in human plasma is provided below, based on established protocols.
1. Sample Preparation: Solid Phase Extraction (SPE)
This workflow illustrates the steps involved in extracting Albendazole and this compound from a plasma sample using SPE.
2. LC-MS/MS Analysis
This diagram shows the logical flow of the analytical process from the prepared sample to data acquisition.
Chromatographic Conditions (Example)
-
Column: Hypurity C18
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Example)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Albendazole: m/z 266.1 → [Product Ion]
-
This compound: m/z 269.1 → [Product Ion]
-
-
Source Parameters: Optimized for maximum signal intensity of Albendazole and this compound.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive LC-MS/MS-ESI method for simultaneous quantitation of albendazole and ricobendazole in rat plasma and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Albendazole and Albendazole-d3 MRM Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) transitions for albendazole and its deuterated internal standard, albendazole-d3, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for albendazole and this compound?
A1: The most commonly used precursor ion for albendazole is the protonated molecule [M+H]⁺ at m/z 266.1. For this compound, the [M+H]⁺ ion is observed at m/z 269.1.[1] The selection of product ions depends on the desired sensitivity and specificity. Commonly, a primary quantifier and a secondary qualifier ion are monitored for each analyte.
Q2: How is the fragmentation of albendazole and this compound typically achieved?
A2: Fragmentation is induced by collision-activated dissociation (CAD) with an inert gas like nitrogen.[1] A common fragmentation pathway for both albendazole and this compound involves the neutral loss of methanol (CH₃OH) or deuterated methanol (CD₃OH), respectively.[1]
Q3: What are the key instrument parameters to optimize for MRM transitions?
A3: For optimal sensitivity, it is crucial to fine-tune several instrument parameters for each specific MRM transition. These include the collision energy (CE), declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP). These parameters influence the efficiency of ion transmission and fragmentation.
Troubleshooting Guides
Problem 1: Low sensitivity or no detectable signal for albendazole or this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. Ensure you are targeting the protonated molecule [M+H]⁺. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment by infusing the analyte and varying the CE to find the value that yields the highest product ion intensity. |
| Poor Ionization Efficiency | Check the mobile phase composition. The presence of an acid, such as formic acid, can improve the ionization efficiency of albendazole in positive electrospray ionization (ESI) mode.[2] |
| Sample Preparation Issues | Evaluate your extraction method for analyte loss. Consider if a different sample cleanup technique like solid-phase extraction (SPE) might improve recovery.[1] |
| Matrix Effects | Dilute the sample extract to reduce the concentration of co-eluting matrix components that can suppress the analyte signal. |
Problem 2: Poor peak shape (e.g., tailing, fronting, or split peaks).
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the injected sample. |
| Incompatible Mobile Phase and Column | Ensure the mobile phase pH is appropriate for the analyte and the chosen column chemistry. For basic compounds like albendazole, a slightly acidic mobile phase can improve peak shape. |
| Secondary Interactions with Column | Consider using a column with a different stationary phase or end-capping to minimize secondary interactions. |
| Dead Volume in the LC System | Check all fittings and connections for leaks or improper seating, which can introduce dead volume and lead to peak broadening. |
Problem 3: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Improve sample cleanup to remove interfering compounds from the matrix. A more selective extraction method or the use of a divert valve to direct the early and late eluting components to waste can be beneficial. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash solvent and procedure. |
| Co-eluting Isobaric Interferences | If an interfering peak has the same m/z as your analyte, modify the chromatographic conditions (e.g., gradient, column) to achieve separation. |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions
This protocol outlines the steps to determine the optimal collision energy for albendazole and this compound.
-
Prepare Standard Solutions: Prepare individual standard solutions of albendazole and this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
MS Method Setup:
-
Set the mass spectrometer to operate in positive ESI mode.
-
In the MRM method, enter the precursor ion m/z for the analyte (266.1 for albendazole, 269.1 for this compound).
-
Enter the expected product ion m/z.
-
Create a series of experiments where the collision energy is ramped over a range (e.g., 10 to 50 eV in 2 eV increments).
-
-
Data Acquisition and Analysis: Acquire data across the specified collision energy range. Plot the product ion intensity as a function of collision energy to identify the optimal CE value that produces the maximum signal.
-
Repeat for Other Product Ions: Repeat the process for any other product ions you wish to monitor.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for extracting albendazole and this compound from plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard (this compound) solution.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Optimized MRM Transitions and Parameters for Albendazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Declustering Potential (V) |
| Albendazole | 266.1 | 234.1 | 191.1 | 27 | Instrument dependent |
| This compound | 269.1 | 234.1 | - | 27 | Instrument dependent |
Note: Declustering Potential and other source parameters are highly instrument-dependent and should be optimized for the specific mass spectrometer being used.
Visualizations
Caption: Workflow for optimizing collision energy in MRM experiments.
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
Technical Support Center: Albendazole-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Albendazole-d3 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape for this compound, a weakly alkaline compound, often manifests as peak tailing. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic analyte, leading to tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Albendazole, it can exist in multiple ionic forms, causing peak distortion.[3][4]
-
Mobile Phase Composition: Incorrect solvent ratios or inadequate buffering can negatively affect peak shape.
-
Column Issues: Contamination, column voids, or using a worn-out column can lead to distorted peaks.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing or fronting.
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks.
Q2: Why is my this compound peak tailing?
Peak tailing for this compound is frequently observed because it is a weakly alkaline substance prone to ionization. This can lead to strong interactions with active sites on the stationary phase, such as residual silanols on C18 columns. These secondary interactions cause some molecules to be retained longer, resulting in an asymmetrical peak with a "tail". This effect is particularly noticeable when analyzing basic compounds.
Q3: Can the sample preparation method affect the peak shape?
Yes, sample preparation can significantly impact peak shape. The solvent used to dissolve the sample is critical. If the sample solvent is much stronger than the mobile phase, it can cause issues like peak splitting or broadening. It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. Additionally, ensuring samples are properly filtered helps prevent column frit blockage, which can also degrade peak shape.
Q4: How does this compound stability affect its chromatography?
Albendazole is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. The formation of degradation products can lead to the appearance of extra peaks or interfere with the main analyte peak, compromising peak purity and shape. Forced degradation studies show that Albendazole is unstable under these conditions, which is crucial to consider during sample handling and storage.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Step 1: Evaluate the Mobile Phase
Q: My peak is tailing. Should I adjust the mobile phase pH?
A: Yes, adjusting the mobile phase pH is a critical first step. Since Albendazole is a weakly basic compound, its retention and peak shape are highly sensitive to pH. Operating at a pH that is at least 2 units away from the analyte's pKa can ensure a consistent ionization state and minimize peak distortion. For Albendazole, using a slightly acidic mobile phase, such as one containing 0.2% formic acid, has been shown to yield sharp peak shapes.
Q: Could a mobile phase additive improve the peak shape?
A: Absolutely. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can significantly reduce peak tailing. TEA acts by masking the residual silanol groups on the stationary phase, thereby preventing secondary interactions with the this compound molecules. Studies have shown that adding around 0.05% triethylamine to the mobile phase can result in symmetrical peaks for Albendazole and its metabolites.
Step 2: Check the Column and Hardware
Q: I've optimized the mobile phase, but the peak shape is still poor. What should I check next?
A: If mobile phase optimization doesn't resolve the issue, the problem likely lies with the column or other hardware components.
-
Guard Column: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is likely contaminated or worn out and should be replaced.
-
Analytical Column: The column itself may be the issue. Contamination from previous samples or mobile phase components can build up on the column inlet frit or packing material. Try flushing the column (in the reverse direction, if permitted by the manufacturer) or using a recommended cleaning procedure. If the problem persists, replacing the column may be necessary.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure that all connections are secure and that the tubing used is appropriate for your system to minimize dead volume.
Step 3: Review Sample and Injection Parameters
Q: Can the injection volume or sample concentration affect the peak shape?
A: Yes, this is a common cause of peak distortion known as column overload. If the concentration of your sample is too high or the injection volume is too large, the stationary phase can become saturated, leading to asymmetrical peaks. To check for overload, try reducing the sample mass injected onto the column by either diluting the sample or reducing the injection volume. If the peak shape improves and becomes more symmetrical, you were likely experiencing column overload.
Experimental Protocols
Below is an example of a validated HPLC method that can be adapted for the analysis of this compound.
| Parameter | Condition | Reference |
| Column | Symmetry C18, 5 µm, 250 mm x 4.6 mm | |
| Mobile Phase | A gradient elution using Acetonitrile and Sodium Acetate Buffer (pH 5.2) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 295 nm | |
| Column Temperature | 35 °C | |
| Injection Volume | 50 µL | |
| Sample Diluent | Mixture of sulphuric acid and methanol (1:99 v/v) initially, then diluted with methanol. |
Note: This protocol was developed for Albendazole and its impurities; optimization for this compound may be required.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape in the analysis of this compound.
A logical workflow for diagnosing and fixing poor peak shape issues with this compound.
References
Technical Support Center: Albendazole-d3 Analysis
Welcome to the technical support center for the analysis of Albendazole-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during LC-MS/MS analysis, with a specific focus on in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, this compound (ABZ-d3) typically forms a protonated precursor ion [M+H]⁺ at m/z 269.1.[1] During tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. A common product ion observed is at m/z 234.1.[1]
Q2: Why do Albendazole and its deuterated internal standard, this compound, sometimes show the same product ion?
A2: The observation of an identical product ion at m/z 234.1 for both Albendazole (ABZ) and this compound (ABZ-d3) can be attributed to a specific fragmentation pathway.[1] For ABZ, this fragment is formed through the neutral loss of methanol (CH₃OH). In the case of ABZ-d3, the fragmentation involves the neutral loss of deuterated methanol (CD₃OH).[1] Since the deuterium labels are on the methyl group which is lost, the resulting fragment ion has the same mass-to-charge ratio for both the analyte and the internal standard.
Q3: What is in-source fragmentation and how can it affect the analysis of this compound?
A3: In-source fragmentation is the unintended fragmentation of ions within the ion source of the mass spectrometer before they enter the mass analyzer. This can be caused by high source temperatures, high cone or declustering potentials, or unstable spray conditions. For this compound, excessive in-source fragmentation can lead to a decreased intensity of the intended precursor ion (m/z 269.1) and an increased intensity of fragment ions, potentially including the m/z 234.1 ion. This can impact the accuracy and precision of quantification, as the ratio of the analyte to the internal standard may be altered.
Troubleshooting Guide: In-Source Fragmentation of this compound
This guide addresses the common issue of observing significant in-source fragmentation of this compound during LC-MS/MS analysis.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low abundance of the this compound precursor ion (m/z 269.1) and high abundance of the product ion (m/z 234.1) in the full scan (Q1) spectrum. | Excessive energy in the ion source (high cone/declustering potential or source temperature). | 1. Optimize Cone/Declustering Potential: Gradually decrease the cone or declustering potential in increments of 5-10 V and monitor the intensity of the precursor ion. The optimal setting will maximize the precursor ion signal while minimizing the fragment ion signal. 2. Optimize Source Temperature: Reduce the source temperature in increments of 10-20 °C. High temperatures can induce thermal degradation and fragmentation. |
| Poor peak shape and inconsistent signal intensity for this compound. | Unstable electrospray. | 1. Check Mobile Phase Composition: Ensure proper mixing and degassing of the mobile phase. The presence of bubbles can lead to an unstable spray. 2. Inspect ESI Needle: Check for clogs or damage to the electrospray needle. Clean or replace if necessary. 3. Optimize Nebulizer Gas Flow: Adjust the nebulizer gas flow rate to ensure a fine, stable aerosol. |
| Cross-talk or interference between Albendazole and this compound channels. | In-source fragmentation of the analyte contributing to the internal standard's product ion signal. | 1. Optimize Chromatographic Separation: Ensure baseline separation between Albendazole and any potential interferences. 2. Refine MS/MS Parameters: Re-optimize the collision energy for both the analyte and the internal standard to ensure that the fragmentation is occurring primarily in the collision cell and not in the source.[1] |
Experimental Protocols
LC-MS/MS Method for Albendazole and this compound
This protocol is a representative method for the analysis of Albendazole and its internal standard, this compound, in a biological matrix.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a Strata™-X (30 mg/1.0 mL) SPE cartridge.
-
Load 100 µL of the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography (LC)
-
Column: Hypurity C18 (e.g., 50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: Optimized for the specific instrument (e.g., 5500 V)
-
Source Temperature: Optimized for the specific instrument (e.g., 500 °C)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Albendazole | 266.1 | 234.1 | 27 |
| This compound | 269.1 | 234.1 | 27 |
Data adapted from Rathod et al. (2016).
Visualizations
Logical Workflow for Troubleshooting In-Source Fragmentation
Caption: A flowchart outlining the systematic approach to diagnosing and resolving issues related to the in-source fragmentation of this compound.
Proposed Fragmentation Pathway of this compound
Caption: The proposed collision-induced dissociation (CID) fragmentation pathway of the protonated this compound precursor ion.
References
Minimizing ion suppression of Albendazole-d3 signal
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression of the Albendazole-d3 signal during LC-MS/MS analysis. Find answers to frequently asked questions and follow our troubleshooting guides to optimize your experimental workflow and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. In complex matrices such as plasma, endogenous components like phospholipids and proteins can compete with this compound for ionization, potentially leading to an underestimation of its concentration.
Q2: What are the common causes of ion suppression in the LC-MS/MS analysis of this compound?
A2: Common causes of ion suppression for this compound include:
-
Matrix Effects: Co-eluting endogenous compounds from biological samples (e.g., phospholipids, salts, proteins) are a primary cause of ion suppression.[1][3]
-
Poor Sample Preparation: Inadequate removal of matrix components during sample preparation can lead to significant signal suppression.[3]
-
Suboptimal Chromatographic Conditions: If this compound co-elutes with a region of significant matrix interference, its signal will be suppressed.
-
Mobile Phase Additives: Certain non-volatile mobile phase additives can interfere with the ionization process.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal for this compound indicates the retention time at which matrix components are eluting and causing ion suppression.
Q4: Is this compound, as a deuterated internal standard, not supposed to correct for ion suppression?
A4: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for ion suppression. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, severe ion suppression can still be problematic if the signal for both the analyte and the internal standard is suppressed to a level that compromises sensitivity and reproducibility. Therefore, it is always best practice to minimize ion suppression as much as possible.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Low this compound Signal
If you are experiencing a weak or inconsistent signal for this compound, follow this step-by-step guide to identify and resolve the issue.
Caption: A flowchart for systematically troubleshooting low this compound signal.
Guide 2: Optimizing Sample Preparation to Minimize Ion Suppression
Effective sample preparation is critical for removing matrix components that cause ion suppression. This guide compares common techniques for plasma samples.
Comparison of Sample Preparation Techniques for Albendazole Analysis
| Sample Preparation Technique | Principle | Reported Recovery of Albendazole | Reported Matrix Effect (IS-normalized) | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | 86.03% - 89.66% | 0.985 - 1.042 | High selectivity, good for complex matrices. | Can be more time-consuming and costly. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | 62% - 78% | Not explicitly reported, but generally less clean than SPE. | Relatively inexpensive. | Can be labor-intensive, potential for emulsions. |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent. | Inconsistent, especially at low concentrations. | Generally results in the greatest matrix interference. | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids. |
Recommendation: For robust and sensitive analysis of this compound in complex matrices like plasma, Solid-Phase Extraction (SPE) is the recommended sample preparation technique due to its superior cleanup capabilities, leading to minimal ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Albendazole from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Albendazole and its metabolites in human plasma.
Materials:
-
Phenomenex Strata™-X (30 mg/mL) SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2 mM Ammonium Acetate in water
-
This compound internal standard working solution
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex for 10 seconds.
-
Add 100 µL of 2 mM ammonium acetate solution and vortex for another 60 seconds.
-
Centrifuge at 13,148 x g for 5 minutes at 10 °C.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
-
Elution:
-
Elute the analytes and internal standard with 1.0 mL of the mobile phase (acetonitrile:2.0 mM ammonium acetate, pH 5.0; 80:20, v/v).
-
-
Sample Reconstitution:
-
The eluate can be directly injected into the LC-MS/MS system. If concentration is needed, the eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
Caption: A workflow diagram of the Solid-Phase Extraction (SPE) protocol.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol outlines the general procedure for a post-column infusion experiment to identify regions of ion suppression.
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the standard solution into the mass spectrometer and acquire data in MRM mode for this compound to establish a stable baseline signal.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the drop corresponds to the elution of interfering matrix components.
-
References
Technical Support Center: The Impact of Albendazole-d3 Purity on Assay Accuracy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Albendazole-d3 as an internal standard in analytical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical assays?
This compound is a stable isotope-labeled (SIL) version of Albendazole, a broad-spectrum anthelmintic drug. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard (IS).[1][2][3] Because it is chemically and structurally almost identical to the analyte (Albendazole), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[3] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Albendazole.[1]
Q2: How does the purity of this compound affect the accuracy of my assay?
The purity of this compound is critical for assay accuracy. The most significant concern is the presence of unlabeled Albendazole as an impurity. This unlabeled impurity will contribute to the signal of the analyte, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ). Regulatory guidelines suggest that the interference from the internal standard should not be more than 20% of the response at the LLOQ.
Q3: What are the common impurities in this compound and where do they come from?
The primary impurity of concern in this compound is the unlabeled Albendazole. This can be a residual component from the synthesis of the deuterated standard, as isotopic labeling is rarely 100% complete. Other potential impurities could be process-related impurities from the synthesis of Albendazole itself, such as Albendazole sulfoxide and Albendazole sulfone, though these are less likely to be present in a highly purified deuterated standard.
Q4: What is an acceptable purity level for this compound?
While 100% purity is ideal, it is rarely achievable. A high chemical and isotopic purity is essential. For instance, a commercially available this compound standard may have a chemical purity of ≥99% by HPLC and an isotopic purity of ≥99% atom D. The key is that any impurities present should not interfere with the measurement of the analyte. The contribution of the unlabeled analyte in the internal standard solution should be less than 5% of the analyte response at the LLOQ.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in analytical assays.
Problem 1: Inaccurate results at low concentrations (High bias at the LLOQ).
| Possible Cause | Troubleshooting Steps |
| Significant unlabeled Albendazole impurity in the this compound standard. | 1. Verify the Certificate of Analysis (CoA): Check the stated chemical and isotopic purity of your this compound lot.2. Quantify the unlabeled impurity: Prepare a high-concentration solution of this compound and analyze it by LC-MS/MS, monitoring the transition for unlabeled Albendazole. Quantify the amount of unlabeled Albendazole using a standard curve of the analyte.3. Source a higher purity standard: If the impurity level is unacceptable, obtain a new lot of this compound with higher isotopic purity. |
| Cross-talk between analyte and internal standard mass transitions. | 1. Optimize MS/MS parameters: Ensure that the precursor and product ion masses for the analyte and internal standard are sufficiently different to prevent overlap. A mass difference of at least 3 Da is generally recommended.2. Adjust collision energy: Optimize collision energies for both the analyte and internal standard to minimize any potential for cross-talk. |
Problem 2: Poor precision and inconsistent internal standard response.
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation or extraction. | 1. Review sample preparation protocol: Ensure consistent and accurate addition of the internal standard to all samples, calibrators, and quality controls at the beginning of the process.2. Evaluate extraction recovery: Perform experiments to ensure the extraction recovery of Albendazole and this compound is consistent across the concentration range and in different matrix lots. |
| Matrix effects affecting the analyte and internal standard differently. | 1. Assess matrix effects: Conduct post-extraction addition experiments to evaluate and compare the matrix effects on Albendazole and this compound in different sources of the biological matrix.2. Optimize chromatography: Modify the chromatographic method to separate the analyte and internal standard from co-eluting matrix components that may cause ion suppression or enhancement. |
| "Deuterium isotope effect" causing chromatographic separation. | 1. Evaluate co-elution: Carefully examine the chromatograms of the analyte and internal standard to ensure they co-elute perfectly. The deuterium isotope effect can sometimes cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte.2. Adjust chromatographic conditions: Modify the mobile phase composition or gradient to achieve better co-elution. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound as an internal standard.
Table 1: Acceptance Criteria for Internal Standard Interference in Bioanalytical Methods
| Parameter | Regulatory Guideline/Recommendation | Reference |
| Contribution of unlabeled analyte in IS to analyte signal at LLOQ | Should not be more than 20% of the LLOQ response | |
| Internal standard response in blank samples | Should not exceed 5% of the average internal standard response in calibrators and QCs |
Table 2: Example Purity Specifications for this compound
| Parameter | Specification | Reference |
| Chemical Purity (by HPLC) | 99.2% | |
| Isotopic Purity (atom % D) | 99% |
Table 3: Illustrative Impact of this compound Purity on Assay Accuracy at the LLOQ *
| Assumed Isotopic Purity of this compound | Percentage of Unlabeled Albendazole | Potential Contribution to LLOQ Signal (%) | Impact on Accuracy |
| 99.9% | 0.1% | Low | High Accuracy |
| 99.0% | 1.0% | Moderate | Potential for positive bias, may still be acceptable |
| 95.0% | 5.0% | High | Likely unacceptable positive bias, compromising accuracy |
*This table is for illustrative purposes and the actual impact will depend on the specific assay conditions, including the concentration of the internal standard and the LLOQ.
Detailed Experimental Protocols
Protocol 1: Quantification of Unlabeled Albendazole in this compound Standard
Objective: To determine the percentage of unlabeled Albendazole present as an impurity in a lot of this compound.
Materials:
-
This compound standard
-
Albendazole reference standard
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Albendazole standard stock solution (1 mg/mL): Accurately weigh and dissolve Albendazole reference standard in methanol.
-
Prepare calibration curve standards: Serially dilute the Albendazole stock solution with methanol:water (1:1) to prepare a series of calibration standards ranging from the expected LLOQ to the upper limit of quantification (ULOQ) of your intended assay.
-
Prepare a high-concentration this compound solution: Accurately weigh and dissolve the this compound standard in methanol:water (1:1) to a high concentration (e.g., 10 µg/mL).
-
LC-MS/MS Analysis:
-
Inject the calibration curve standards and the high-concentration this compound solution onto the LC-MS/MS system.
-
Monitor the MRM transition for unlabeled Albendazole (e.g., m/z 266.1 → 234.1).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of unlabeled Albendazole against its concentration.
-
Using the calibration curve, determine the concentration of unlabeled Albendazole in the high-concentration this compound solution.
-
Calculate the percentage of unlabeled Albendazole impurity in the this compound standard.
-
Protocol 2: LC-MS/MS Method for the Simultaneous Determination of Albendazole and Albendazole Sulfoxide in Human Plasma
This protocol is adapted from a validated bioanalytical method.
1. Sample Preparation (Solid Phase Extraction - SPE): a. To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (containing this compound). b. Vortex for 30 seconds. c. Add 200 µL of 0.1% formic acid in water and vortex. d. Load the entire mixture onto a pre-conditioned SPE cartridge. e. Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water. f. Dry the cartridge under vacuum for 2 minutes. g. Elute the analytes with 1 mL of methanol. h. Evaporate the eluate to dryness at 40°C under a stream of nitrogen. i. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series HPLC
- Column: Hypurity C18, 50 mm × 4.6 mm, 5 µm
- Mobile Phase: Acetonitrile:2.0 mM Ammonium Acetate (80:20, v/v)
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 µL
- MS System: MDS Sciex API 4000
- Ionization Mode: Electrospray Ionization (ESI) in positive mode
- MRM Transitions:
- Albendazole: m/z 266.1 → 234.1
- This compound: m/z 269.1 → 237.1
- Albendazole Sulfoxide: m/z 282.1 → 208.1
3. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the unknown samples from the calibration curve.
Visualizations
Caption: General experimental workflow for bioanalysis.
Caption: Troubleshooting logic for LLOQ inaccuracy.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase to Prevent Peak Splitting of Deuterated Standards
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak splitting of deuterated standards in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is causing my deuterated internal standard to show a split or shoulder peak?
Peak splitting of a deuterated standard, where a single peak appears as a doublet or has a shoulder, can be attributed to several factors.[1][2] One common cause is the "deuterium isotope effect," which can lead to a slight chromatographic separation between the deuterated standard and its non-deuterated (native) analyte.[3][4] This separation can result in incomplete co-elution, giving the appearance of a split peak, especially if the two are not baseline resolved.
Other general causes of peak splitting that can also affect deuterated standards include:
-
Hardware Issues: Improperly connected fittings, a partially blocked column frit, or a void at the head of the column can distort peak shape.[5]
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Column Overload: Injecting too high a concentration of the standard can lead to peak fronting or splitting.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionization states, resulting in split peaks.
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.
Q2: How can I confirm if the peak splitting is due to separation from the native analyte?
To determine if the observed peak splitting is due to the separation of the deuterated standard from its native counterpart, you can perform the following checks:
-
Inject the deuterated standard alone: If you inject a pure solution of the deuterated standard and still observe a single, sharp peak, the "splitting" in your sample analysis is likely due to the presence of the native analyte.
-
Inject a sample containing only the native analyte: This will show you the retention time of the native compound.
-
Overlay the chromatograms: By overlaying the chromatograms from the individual injections with the chromatogram of the mixed sample, you can clearly see if the split peak corresponds to the retention times of the individual compounds.
Q3: How does the mobile phase composition affect the resolution between a deuterated standard and its native analyte?
The mobile phase composition plays a critical role in modulating the separation of isotopologues. Key factors include:
-
Organic Modifier Content: The type and percentage of organic solvent (e.g., acetonitrile, methanol) can influence the hydrophobic interactions between the analytes and the stationary phase, thereby affecting their separation.
-
Additives and Buffers: The use of mobile phase additives like formic acid, acetic acid, or ammonium acetate can alter the ionization state of the analytes and interact with the stationary phase, which can help to minimize retention time differences and improve peak shape.
-
pH Control: Maintaining a stable and appropriate pH is crucial for consistent ionization and retention, which can help in achieving co-elution.
Troubleshooting Guide: Mobile Phase Optimization
If you are experiencing peak splitting with your deuterated standards, follow this guide to optimize your mobile phase.
Step 1: Initial Assessment and Diagnosis
Before modifying your mobile phase, it's essential to rule out other common causes of peak splitting.
Troubleshooting Workflow for Peak Splitting
Caption: A logical workflow to diagnose the cause of peak splitting.
Step 2: Experimental Protocol for Mobile Phase Optimization
This protocol provides a systematic approach to adjusting your mobile phase to achieve co-elution of the deuterated standard and the native analyte.
Methodology:
-
Prepare Stock Solutions:
-
Prepare individual stock solutions of the native analyte and the deuterated internal standard (d-IS) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a mixed stock solution containing both the native analyte and the d-IS at a known concentration ratio.
-
-
Initial Mobile Phase Conditions:
-
Start with your current liquid chromatography (LC) method conditions that are exhibiting the peak splitting issue.
-
-
Systematic Mobile Phase Modification:
-
Organic Modifier Adjustment:
-
If using a gradient, try making the initial gradient conditions shallower to reduce the separation between the two compounds.
-
If using an isocratic method, systematically vary the percentage of the organic modifier (e.g., in 2-5% increments) to observe the effect on the resolution between the analyte and d-IS.
-
-
Additive Modification:
-
If not already present, add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can often improve peak shape and may reduce the separation.
-
Alternatively, for basic compounds, an additive like ammonium hydroxide or ammonium acetate may be beneficial.
-
-
pH Adjustment:
-
If your analyte is ionizable, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a single ionization state. Use appropriate buffers to control the pH if necessary.
-
-
-
Data Acquisition and Analysis:
-
Inject the mixed stock solution after each mobile phase modification.
-
Monitor the retention times of both the native analyte and the d-IS.
-
Calculate the resolution (Rs) between the two peaks. The goal is to reduce the resolution to achieve co-elution (Rs ≈ 0).
-
Data Presentation: Mobile Phase Optimization Results
| Mobile Phase Composition | Analyte Retention Time (min) | d-IS Retention Time (min) | Resolution (Rs) | Peak Shape |
| 50% ACN, 0.1% Formic Acid | 3.21 | 3.25 | 0.8 | Split |
| 48% ACN, 0.1% Formic Acid | 3.45 | 3.48 | 0.5 | Shoulder |
| 46% ACN, 0.1% Formic Acid | 3.72 | 3.73 | 0.2 | Co-eluted |
| 50% MeOH, 0.1% Formic Acid | 2.89 | 2.94 | 0.9 | Split |
| 48% MeOH, 0.1% Formic Acid | 3.12 | 3.15 | 0.6 | Shoulder |
| 46% MeOH, 0.1% Formic Acid | 3.38 | 3.39 | 0.1 | Co-eluted |
Mechanism of Deuterium Isotope Effect on Retention
The underlying cause of the chromatographic separation is the deuterium isotope effect, which arises from the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.
Caption: The deuterium isotope effect can alter polarity and interaction with the stationary phase.
By carefully adjusting the mobile phase, the subtle differences in interaction with the stationary phase can be minimized, leading to the desired co-elution and elimination of peak splitting.
References
Technical Support Center: Albendazole-d3 Stability and pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of Albendazole-d3. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility and stability of this compound?
While specific stability data for this compound is not extensively published, its chemical behavior is expected to be nearly identical to that of Albendazole (ABZ). The stability of Albendazole is significantly influenced by pH.
-
Solubility: Albendazole is a weakly basic compound and exhibits pH-dependent solubility. Its solubility is significantly higher in acidic conditions compared to neutral or alkaline conditions. For instance, the solubility of Albendazole is greater in a pH 2 buffer than in buffers with pH ranging from 4 to 10.[1][2] The increased solubility in acidic environments is attributed to the protonation of the molecule.[3]
-
Stability: Albendazole is susceptible to degradation under both acidic and alkaline conditions, a process known as hydrolysis. However, it is generally more stable in acidic solutions than in alkaline solutions.[4][5] Forced degradation studies have shown that Albendazole undergoes degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Q2: What are the expected degradation products of this compound at different pH values?
The degradation of this compound is expected to yield similar products to Albendazole. The primary degradation pathway involves hydrolysis and oxidation. Known degradation products of Albendazole include:
-
Albendazole Sulfoxide
-
Albendazole Sulfone
-
Albendazole-2-amino
Under alkaline conditions, a greater variety of degradation products may be observed.
Q3: What are the recommended storage conditions for this compound solutions at different pH values?
For optimal stability, it is recommended to store this compound solutions at low temperatures and protected from light.
-
In solid form (powder): Store at -20°C for long-term storage (up to 3 years).
-
In solvent: For stock solutions prepared in solvents like DMSO, storage at -80°C is recommended for up to 6 months.
-
Aqueous solutions: Due to its limited stability in aqueous solutions, it is advisable to prepare fresh solutions before use. If short-term storage is necessary, it is best to keep the solution at a slightly acidic pH (e.g., pH 5-6), refrigerated (2-8°C), and protected from light. Avoid alkaline conditions (pH > 8) as degradation is more rapid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent analytical signal for this compound. | Degradation of the analyte due to inappropriate pH of the sample or mobile phase. | Ensure the pH of your sample and mobile phase is in a range where this compound is stable (slightly acidic is preferable). Prepare samples fresh and analyze them promptly. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | This is likely due to the degradation of this compound. Refer to the known degradation products to identify these peaks. Consider adjusting the pH or temperature of your experimental conditions to minimize degradation. |
| Poor solubility of this compound in aqueous buffers. | Albendazole and its deuterated form have low aqueous solubility, especially at neutral and alkaline pH. | To improve solubility, consider using a co-solvent (e.g., methanol, DMSO) or adjusting the pH of the buffer to be more acidic (e.g., pH 2). The use of glacial acetic acid has been shown to improve recovery due to better solubility in acidic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol is adapted from established methods for Albendazole and can be applied to assess the stability of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
- Incubate the mixture at 60°C.
- Take samples at various time points (e.g., 1, 2, 4, 6 hours).
- Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase.
3. Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
- Incubate the mixture at 60°C.
- Take samples at various time points (e.g., 1, 2, 4, 6 hours).
- Before analysis, neutralize the samples with an equivalent amount of 0.1 N HCl and dilute with the mobile phase.
4. Analysis:
- Analyze the samples using a stability-indicating HPLC method. Compare the peak area of this compound in the stressed samples to that of an untreated control to determine the percentage of degradation.
Data Presentation
Table 1: pH-Dependent Solubility of Albendazole
This table summarizes the solubility of Albendazole in different pH buffers, which provides an expected trend for this compound.
| pH | Solubility (µg/mL) | Reference |
| 2 | 23.5 | |
| 4 | Low | |
| 6-8 | 1 - 8 | |
| 10 | Low |
Table 2: Summary of Forced Degradation of Albendazole
This table indicates the relative stability of Albendazole under different stress conditions. A similar pattern is expected for this compound.
| Stress Condition | Observation | Reference |
| Acidic (0.1 N HCl, 60°C, 6 hrs) | Least degradation (~6.13% loss) | |
| Alkaline (0.1 N NaOH, 60°C) | Significant degradation, multiple degradation products | |
| Oxidative (H₂O₂, high temperature) | Main degradation route | |
| Photolytic | Half-lives of 6-16 minutes in sunlit water |
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Study
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to overcome differential matrix effects for albendazole and Albendazole-d3
Welcome to the technical support center for the bioanalysis of albendazole (ABZ) and its deuterated internal standard, albendazole-d3 (ABZ-d3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to differential matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in albendazole bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma or tissue homogenates.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of a low-concentration drug like albendazole, which is rapidly metabolized, even minor matrix effects can compromise pharmacokinetic data.[1]
Q2: How does using this compound help mitigate matrix effects?
A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects.[1] Because they are chemically and structurally almost identical to the analyte (albendazole), they typically co-elute and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: What are "differential matrix effects" and can they occur with this compound?
A3: Differential matrix effects occur when the analyte (albendazole) and its deuterated internal standard (this compound) are affected differently by the matrix components. This can happen even with a stable isotope-labeled internal standard (SIL-IS). The primary cause is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," which can alter the molecule's retention characteristics. If the analyte and IS elute into regions with different levels of ion suppression, the ratio will not be constant, leading to inaccurate results. While a well-optimized method can prevent this, it remains a potential issue.
Q4: A published method shows excellent compensation for matrix effects with this compound. Why am I still seeing issues?
A4: Even robust methods can be susceptible to problems. Deviations in your experimental setup from the published protocol can lead to issues. Common causes include:
-
Column Degradation: An aging or contaminated analytical column can lose its resolving power, causing peak shape problems and potentially separating the analyte and IS.
-
Mobile Phase Inconsistencies: Incorrect preparation, pH shifts, or contamination of the mobile phase can alter chromatography and affect retention times.
-
Sample Preparation Variability: Inconsistent extraction efficiency can affect the final concentration of matrix components, leading to variable matrix effects between samples.
-
Different Matrix Lots: Plasma or other biological matrices from different sources can have varying compositions, leading to different matrix effects. Validation should always include testing with multiple lots.
Troubleshooting Guide: Differential Matrix Effects
This guide addresses specific problems you might encounter related to differential matrix effects between albendazole and this compound.
Problem 1: Poor reproducibility of the Albendazole / this compound area ratio.
-
Symptom: You observe high variability (%CV) in the analyte/IS ratio for your quality control (QC) samples, especially across different batches or when using different lots of biological matrix.
-
Potential Cause: This is a classic sign of differential matrix effects. The analyte and IS are experiencing different levels of ion suppression or enhancement from sample to sample.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor analyte/IS ratio.
Problem 2: Analyte (Albendazole) and Internal Standard (this compound) do not co-elute.
-
Symptom: When overlaying the chromatograms for albendazole and this compound, you notice a consistent separation or shift in retention time between the two peaks.
-
Potential Cause: The deuterium isotope effect is likely causing this separation. While often minor, it can be exacerbated by certain chromatographic conditions.
-
Solutions:
-
Optimize Mobile Phase: Small adjustments to the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or pH can help bring the peaks back together.
-
Adjust Gradient: If using a gradient elution, modify the slope. A shallower gradient can improve resolution and may help align the elution of the analyte and IS.
-
Change Column: The column chemistry plays a significant role. If optimization fails, consider testing a different column with an alternative stationary phase (e.g., another C18 from a different brand or a different phase like Phenyl-Hexyl).
-
Lower Flow Rate: Reducing the flow rate can sometimes improve peak shape and encourage co-elution.
-
Problem 3: Matrix effect is observed, but IS-normalized results seem acceptable. Is this okay?
-
Symptom: Your post-extraction spike experiments show significant ion suppression (e.g., 40% reduction in signal compared to a neat solution), but the IS-normalized matrix factor is close to 1.0.
-
Potential Cause: The internal standard is effectively compensating for the matrix effect, which is the desired outcome.
-
Considerations: While this is acceptable, be aware of the risks. High ion suppression can lead to:
-
Reduced Sensitivity: If the signal is suppressed close to the limit of quantification (LLOQ), the assay's precision and accuracy at low concentrations may be compromised.
-
Increased Variability: If the suppression is not perfectly consistent across all samples, it can introduce variability that the IS may not fully correct.
-
-
Best Practice: It is always better to minimize the matrix effect itself rather than just compensating for it. The primary strategy is to improve the sample cleanup process.
Caption: Strategy for addressing high matrix effects.
Experimental Protocols & Data
The following protocols and data are based on a successfully validated LC-MS/MS method for albendazole and its active metabolite, albendazole sulfoxide, which demonstrated minimal differential matrix effects.
Detailed Experimental Protocol: Sample Preparation (SPE)
-
Sample Preparation: To 100 µL of plasma, add 25 µL of the combined internal standard working solution (containing this compound and Albendazole Sulfoxide-d5).
-
Vortex: Vortex the mixture for 10 seconds.
-
Dilution: Add 100 µL of 2 mM ammonium acetate solution and vortex for another 60 seconds.
-
Centrifugation: Centrifuge at 13,148 g for 5 minutes at 10 °C.
-
Cartridge Conditioning: Condition a Solid Phase Extraction (SPE) cartridge (e.g., Phenomenex Strata™-X, 30 mg/mL) by sequentially passing 1.0 mL of methanol and 1.0 mL of water.
-
Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water.
-
Elution: Elute the analytes and internal standards with 1.0 mL of the mobile phase.
-
Injection: Inject the eluate into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the instrumental parameters for a robust analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Shimadzu HPLC system |
| Column | Thermo Scientific Hypurity C18 (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | Not specified, typically 5-20 µL |
| Run Time | ~2.5 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| MS System | MDS SCIEX API-5500 |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 2500 V |
| Temperature | 450 °C |
| Curtain Gas | 43 psi |
| Collision Gas | 7 psi |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Albendazole | 266.1 | 234.1 | 27 |
| This compound | 269.1 | 234.1 | 27 |
| Albendazole Sulfoxide | 282.1 | 240.0 | 18 |
Quantitative Data Summary
The effectiveness of the internal standard in correcting for matrix effects is evaluated by calculating the IS-normalized matrix factor (MF). An ideal MF is 1.0, with an acceptable range typically between 0.85 and 1.15.
Table 4: Matrix Effect and Recovery Data from a Validated Method
| Analyte | Concentration Level | Mean Recovery (%) | IS-Normalized Matrix Factor |
|---|---|---|---|
| Albendazole | Low QC | 88.00 | 1.042 |
| High QC | 0.985 | ||
| Albendazole Sulfoxide | Low QC | 88.25 | 1.011 |
| High QC | 0.996 |
| This compound | - | 97.54 | N/A |
Data summarized from a study demonstrating effective compensation for matrix effects. The IS-normalized matrix factors are all close to 1.0, indicating no significant differential matrix effect under these conditions.
References
Validation & Comparative
Comparative Guide to a Validated LC-MS/MS Method for Albendazole Quantification Using Albendazole-d3
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of albendazole, a broad-spectrum anthelmintic agent. The focus is on methods employing Albendazole-d3 as a stable isotope-labeled internal standard, a critical component for ensuring accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of albendazole.
Methodological Comparison: Albendazole LC-MS/MS Assays
The quantification of albendazole and its primary active metabolite, albendazole sulfoxide, in biological matrices presents analytical challenges due to the drug's low plasma concentrations and rapid metabolism[1]. LC-MS/MS has emerged as the preferred analytical technique owing to its high sensitivity and selectivity[2]. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability in sample processing and instrument response[3][4].
Below is a comparative summary of different LC-MS/MS methods reported for albendazole analysis. While various internal standards have been used, this guide emphasizes methods utilizing or comparable to those using this compound.
Table 1: Comparison of LC-MS/MS Method Parameters for Albendazole Analysis
| Parameter | Method 1 (Rathod et al., 2016)[5] | Method 2 (Chhonker et al., 2017) | Method 3 (Kertys et al., 2025) | Method 4 (Xing et al., 2014) |
| Analyte(s) | Albendazole (ABZ), Albendazole Sulfoxide (ABZSO) | ABZ, ABZSO, Albendazole Sulfone (ABZ-ON), Probenecid | ABZ, ABZSO, ABZ-ON | ABZ, ABZSO, ABZ-ON, Albendazole amino sulfone |
| Internal Standard (IS) | This compound, Albendazole sulfoxide-d5 | This compound, Oxcarbazepine | Not specified, likely deuterated standards | Not specified |
| Biological Matrix | Human Plasma | Human Plasma, Dried Blood Spots (DBS) | Human Plasma | Silkworm Hemolymph |
| Sample Preparation | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Ostro™ plate (pass-through sample preparation) | Liquid-Liquid Extraction (LLE) |
| Sample Volume | 100 µL | Not specified | 50 µL | Not specified |
| Chromatographic Run Time | Not specified | Not specified | 4 min | Not specified |
| Linearity Range (ABZ) | 0.200–50.0 ng/mL | Not specified | 0.25–200 ng/mL | Not specified |
| LLOQ (ABZ) | 0.200 ng/mL | 1 ng/mL (in plasma and blood) | 0.25 ng/mL | 1.32 ng/mL |
| Recovery (ABZ) | 86.03%–89.66% | ~62.5% (for ABZ-d3) | Not specified | 93.12%–103.83% |
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for albendazole and its metabolites is outlined below. This protocol is a composite based on several validated methods and highlights the critical steps where this compound is incorporated.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for extracting albendazole and its metabolites from plasma, offering good recovery and removal of matrix interferences.
Workflow for Solid Phase Extraction:
References
- 1. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. mdpi.com [mdpi.com]
- 4. Albendazole sulfone-D3 - Traceable Reference Standard for Residue Analysis (CAS 1448345-60-5) [witega.de]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Superior Accuracy and Precision in Albendazole Quantification Using a Deuterated Internal Standard
In the realm of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For the anthelmintic drug albendazole (ABZ) and its active metabolite, albendazole sulfoxide (ABZSO), the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays has been demonstrated to yield highly reliable and reproducible results. This guide provides an objective comparison, supported by experimental data, of the performance of deuterated versus non-deuterated internal standards, underscoring the advantages of the former for robust bioanalysis.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[2][3]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, which is crucial for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[1] Non-deuterated internal standards, typically structural analogs, may have different retention times and be affected differently by the matrix, potentially leading to less accurate quantification.[3] While specific comparative studies for albendazole with a non-deuterated standard are not extensively detailed in the provided literature, the validation data from methods employing deuterated standards for albendazole analysis showcase exceptional accuracy and precision.
Quantitative Data for Albendazole Quantification with a Deuterated Standard
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma using their respective deuterated internal standards (ABZ-d3 and ABZSO-d5).
Table 1: Accuracy and Precision for Albendazole (ABZ) Quantification
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ QC | 0.200 | 0.198 | 99.00 | 6.64 |
| LQC | 0.600 | 0.612 | 102.00 | 3.27 |
| MQC-1 | 6.50 | 6.58 | 101.23 | 2.13 |
| MQC-2 | 16.0 | 16.9 | 105.63 | 1.11 |
| HQC | 40.0 | 40.8 | 102.00 | 1.86 |
Table 2: Accuracy and Precision for Albendazole Sulfoxide (ABZSO) Quantification
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ QC | 3.00 | 2.86 | 95.33 | 5.24 |
| LQC | 9.00 | 9.05 | 100.56 | 2.54 |
| MQC-1 | 78.0 | 79.7 | 102.18 | 1.88 |
| MQC-2 | 192 | 202.7 | 105.57 | 1.48 |
| HQC | 480 | 506.8 | 105.58 | 1.25 |
The data clearly indicate that the use of deuterated internal standards allows for excellent accuracy (95.33% to 105.63%) and precision (CV ≤ 6.64%) over a wide range of concentrations.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | IS-Normalized Matrix Factor Range |
| Albendazole (ABZ) | 88.00 | 0.985 - 1.042 |
| Albendazole Sulfoxide (ABZSO) | 88.25 | 0.985 - 1.042 |
| Albendazole-d3 (ABZ-d3) | 97.54 | N/A |
| Albendazole Sulfoxide-d5 (ABZSO-d5) | 91.57 | N/A |
The high recovery of the deuterated internal standards and the IS-normalized matrix factor values close to 1 demonstrate effective compensation for matrix effects, ensuring the reliability of the quantitative results.
Experimental Protocols
A detailed methodology for the quantification of albendazole and albendazole sulfoxide in human plasma using deuterated internal standards is provided below.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thawing and Vortexing: Frozen human plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
Aliquoting: 100 µL of plasma is transferred to a clean tube.
-
Internal Standard Spiking: A working solution of the deuterated internal standards (ABZ-d3 and ABZSO-d5) is added to the plasma samples.
-
SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., Strata-X) is conditioned with methanol followed by water.
-
Sample Loading: The plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a suitable solvent to remove interfering substances.
-
Elution: The analytes and internal standards are eluted from the cartridge with an appropriate elution solvent.
-
Injection: The eluate is directly injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Hypurity C18 column.
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate, pH 5.0 (80:20, v/v).
-
Flow Rate: An appropriate flow rate is maintained for optimal separation.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for albendazole, albendazole sulfoxide, and their deuterated internal standards.
Workflow for Albendazole Quantification
The following diagram illustrates the experimental workflow for the quantification of albendazole and its metabolites using a deuterated internal standard.
References
The Analytical Edge: A Comparative Guide to Internal Standards for Albendazole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anthelmintic drug albendazole, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Albendazole-d3, with commonly used structural analogs. By presenting key performance data from various studies, this document aims to equip researchers with the necessary information to make an informed decision on the most appropriate internal standard for their specific analytical needs.
Performance Data at a Glance: this compound vs. Structural Analogs
The selection of an internal standard significantly impacts the robustness and accuracy of a bioanalytical method. While stable isotope-labeled standards are often considered the gold standard, structural analogs can also provide reliable results when thoroughly validated. The following table summarizes key performance metrics for this compound and several structural analog internal standards used in the quantification of albendazole by LC-MS/MS.
| Internal Standard | Type | Mean Recovery (%) | Matrix Effect (IS-normalized) | Linearity (r²) |
| This compound | Stable Isotope-Labeled | 97.54[1] | 0.985 - 1.042[1] | ≥0.9976[1] |
| Carbamazepine | Structural Analog | ~77.7 (Mean of 3 QC levels)[2] | Not Reported | 0.9990[2] |
| Fluconazole | Structural Analog | Not Reported | Not Reported | >0.9901 |
| Mebendazole | Structural Analog | 99.97 | Not Reported | 0.9999 |
| Phenacetin | Structural Analog | Not Reported | Within ±15% | Not Reported |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
The Gold Standard: this compound
Stable isotope-labeled internal standards, such as this compound, are considered the optimal choice for quantitative mass spectrometry. Due to their structural and physicochemical similarity to the analyte, they co-elute chromatographically and exhibit similar ionization and fragmentation patterns. This allows for effective compensation for variations during sample processing and analysis, leading to high accuracy and precision.
One study demonstrated a high mean recovery of 97.54% for this compound from human plasma. The same study reported IS-normalized matrix factors ranging from 0.985 to 1.042, indicating that this compound effectively compensated for matrix-induced signal suppression or enhancement. The linearity of the method using this compound was excellent, with a coefficient of determination (r²) of ≥0.9976.
Viable Alternatives: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, structural analogs can be a suitable alternative. These are compounds that are chemically similar to the analyte but have a different molecular weight.
-
Carbamazepine: In a method for the simultaneous determination of ivermectin, albendazole, and diethylcarbamazine in rat plasma, carbamazepine was used as the internal standard. The mean recovery for albendazole in this study was 81.22%, while the recovery of carbamazepine was not explicitly stated for albendazole but was reported for the three analytes with a mean of 77.66% for Ivermectin. The method showed good linearity with a correlation coefficient of 0.9990 for albendazole.
-
Fluconazole: A high-throughput LC-MS method for the determination of fenbendazole, albendazole, and albendazole sulfoxide in human and ovine plasma utilized fluconazole as the internal standard. The method was validated with respect to linearity (r > 0.9901), precision, and accuracy.
-
Mebendazole: A high-performance liquid chromatographic (HPLC) method for the estimation of albendazole in tablet dosage forms used mebendazole as an internal standard. The method demonstrated high accuracy, with a recovery of 99.97% for albendazole, and excellent linearity (r = 0.9999).
-
Phenacetin: In a simple and rapid LC-MS/MS method for the simultaneous determination of albendazole and its metabolite albendazole sulfoxide in human plasma, phenacetin was employed as the internal standard. The validation included tests for accuracy, precision, and matrix effect, all of which were within acceptable limits according to regulatory guidelines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis using this compound and a structural analog as internal standards.
Method 1: Albendazole Quantification using this compound Internal Standard
This method is based on the work by Rathod et al. (2016) for the analysis of albendazole in human plasma.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Pre-condition a Strata™-X SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH 5.0) (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ionization mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for albendazole and this compound are monitored.
-
Method 2: Albendazole Quantification using Carbamazepine Internal Standard
This method is adapted from a study by Kumar et al. (2023) for the analysis of albendazole in rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of rat plasma, add 5 µL of carbamazepine internal standard solution (25 ng/mL).
-
Add 500 µL of a reconstitution solution (80% methanol with 0.1% formic acid: 20% of 25 mM ammonium formate in water).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Kinetex Evo C18 column.
-
Mobile Phase: A gradient of 25 mM Ammonium formate in water and 0.1% formic acid in methanol.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitored transitions were 266.1→234 for albendazole and 237→194 for carbamazepine.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of albendazole using an internal standard with LC-MS/MS.
Caption: Bioanalytical workflow for albendazole quantification.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog depends on the specific requirements of the assay, including desired accuracy, precision, and available resources. The data presented in this guide indicates that while this compound offers superior performance in compensating for matrix effects, well-validated methods using structural analogs such as carbamazepine, fluconazole, mebendazole, and phenacetin can also yield accurate and reliable results. Researchers should carefully consider the validation data and experimental protocols to select the most appropriate internal standard for their bioanalytical needs.
References
Navigating Albendazole Analysis: An Inter-Laboratory Comparison Utilizing Albendazole-d3
A comprehensive guide for researchers, scientists, and drug development professionals on the analysis of albendazole, with a focus on methods employing the deuterated internal standard, Albendazole-d3. This guide provides a comparative overview of experimental data and detailed protocols from various validated analytical methods.
The accurate quantification of albendazole and its active metabolite, albendazole sulfoxide, is critical in pharmacokinetic, bioequivalence, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to ensure the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide synthesizes data from multiple studies to offer a comparative perspective on the performance of such methods.
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the key parameters and performance characteristics of various validated LC-MS/MS methods for the determination of albendazole, utilizing this compound as an internal standard. This comparative data allows for an informed selection of analytical strategies based on specific research needs.
| Parameter | Method A | Method B | Method C |
| Matrix | Human Plasma | Human Plasma | Animal Tissue |
| Internal Standard | This compound | This compound, Albendazole sulfoxide-d5 | Not Specified |
| Extraction Method | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Acid Hydrolysis, Ethyl Acetate Extraction, SPE |
| Linearity Range (ng/mL) | 0.200–50.0 | 0.25-200 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.200 | 0.25 | < 4 µg/mL (for each component) |
| Accuracy (%) | 95.40 - 105.59 | Within ± 3% | Not Specified |
| Precision (%CV) | 1.11 - 6.64 | < 7.1 (intra-run), < 9.4 (inter-run) | 5.75 - 11.6 (repeatability) |
| Recovery (%) | 88.00 (Analyte), 89.85–98.94 (IS) | > 77 (Analyte) | 70.2 - 88 (Muscle), 70.3 - 83.2 (Liver) |
Table 1: Comparison of Methodological Parameters for Albendazole Analysis. This table highlights the variations in sample matrix, extraction techniques, and established analytical ranges across different laboratories.
| Parameter | Method A | Method B |
| Chromatographic Column | Hypurity C18 | Not Specified |
| Mobile Phase | Acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v) | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Ionization Mode | Positive Ionization | Electrospray Ionization (ESI) |
| Run Time | Not Specified | 4 min |
Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions. This table outlines the different instrumental conditions employed for the separation and detection of albendazole and its metabolites.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: Solid Phase Extraction (SPE) from Human Plasma[1][2]
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (this compound).
-
SPE Cartridge Conditioning: Condition a Strata™-X (30 mg/1.0 mL) SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the analytes and internal standard with the mobile phase.
-
Analysis: Inject the eluate into the LC-MS/MS system for analysis.
Protocol 2: Extraction from Animal Tissue[3]
-
Homogenization: Homogenize the animal tissue sample.
-
Acid Hydrolysis: Subject the homogenate to acid hydrolysis with 6N HCl to release bound residues.
-
Liquid-Liquid Extraction: Extract the hydrolyzed sample with ethyl acetate.
-
Solid Phase Clean-up: Clean up the extract using a C18 SPE cartridge.
-
Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in albendazole's mechanism and analysis, the following diagrams are provided.
Caption: Mechanism of action of albendazole.
Caption: Metabolic pathway of albendazole.[1]
Caption: General experimental workflow for albendazole analysis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of albendazole in various biological matrices. While specific laboratory protocols may vary in terms of sample preparation and chromatographic conditions, the presented data demonstrates that high accuracy, precision, and sensitivity can be consistently achieved. This guide serves as a valuable resource for researchers to compare and select the most suitable analytical methodology for their specific study objectives. The provided diagrams of albendazole's mechanism of action and metabolic pathway offer a concise visual summary to complement the analytical data.[2]
References
Quantitative Analysis of Albendazole: A Comparative Guide to Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of albendazole, a widely used anthelmintic drug, is critical. This guide provides a comparative analysis of various analytical methods for determining albendazole concentrations, with a focus on the linearity and detection range when using its deuterated internal standard, albendazole-d3. The data presented is compiled from several studies to offer a comprehensive overview of method performance.
Comparison of Analytical Methods
The choice of analytical method for albendazole quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard like this compound generally offers the highest sensitivity and selectivity. However, other methods like High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection and spectrophotometry are also employed.
The following tables summarize the linearity and detection range of different analytical methods for albendazole quantification.
LC-MS/MS Methods with Deuterated Internal Standard
| Analyte(s) | Internal Standard | Linearity Range | LLOQ | Matrix | Reference |
| Albendazole (ABZ) & Albendazole Sulfoxide (ABZSO) | This compound & Albendazole sulfoxide-d5 | ABZ: 0.200–50.0 ng/mL; ABZSO: 3.00–600 ng/mL | ABZ: 0.200 ng/mL; ABZSO: 3.00 ng/mL | Human Plasma | [1][2][3] |
| Albendazole, Albendazole Sulfoxide & Albendazole Sulfone | This compound | Not explicitly stated, but LLOQ determined | 1 ng/mL for all three compounds | Plasma and Blood | [4] |
| Albendazole & Albendazole Sulfoxide | This compound | ABZ: 0.1–200 ng/mL; ABZ-OX: 0.5–1000 ng/mL | ABZ: 0.1 ng/mL; ABZ-OX: 0.5 ng/mL | Human Plasma | [5] |
Alternative Analytical Methods
| Method | Linearity Range | LOD/LLOQ | Matrix | Reference |
| HPLC-PDA | 0.025 to 2.0 µg/mL | LLOQ: 0.025 µg/mL | Cattle Plasma | |
| RP-HPLC | 0.5 to 3 µg/ml | LOD: 0.073 µg/ml; LOQ: 0.091 µg/ml | Bulk and Pharmaceutical Formulations | |
| RP-HPLC | 0.02-0.40 mg/ml | Not specified | Pharmaceutical Suspension | |
| RP-HPLC | 40 -200 µg/ml | LOD: 1.62 µg/ml; LOQ: 4.91 µg/ml | Pharmaceutical Dosage Form | |
| RP-HPLC | 25- 75 μg/mL | Not specified | Veterinary Formulation | |
| Spectrophotometry (Method C) | 0.62-10.0 µg/mL | LOD: 0.61 µg/mL; LOQ: 2.02 µg/mL | Pure form and Formulations | |
| Spectrophotometry (Method I) | 10-110 µgml-1 | Not specified | Pure and Tablet Forms | |
| Spectrophotometry (Method II) | 0.2-3 µgml-1 | Not specified | Pure and Tablet Forms | |
| Spectrophotometry (Method III) | 0.1-1 µgml-1 | Not specified | Pure and Tablet Forms | |
| Spectrophotometry (Method IV) | 1.5-4.5 µgml-1 and 2-16 µgml-1 | Not specified | Pure and Tablet Forms |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols from the cited studies.
LC-MS/MS with this compound Internal Standard
A common workflow for LC-MS/MS analysis of albendazole using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for albendazole quantification by LC-MS/MS with an internal standard.
-
Sample Preparation: A known amount of the internal standard (this compound) is added to the plasma sample. The analytes are then extracted from the biological matrix using techniques like solid-phase extraction (SPE) or protein precipitation. The solvent is evaporated, and the residue is reconstituted in the mobile phase for injection into the LC system.
-
Chromatographic Separation: Separation of albendazole and its metabolites from other components is typically achieved using a reverse-phase C18 column with a gradient or isocratic elution. The mobile phase often consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, providing high selectivity and sensitivity.
HPLC-PDA Method
-
Sample Preparation: Solid-phase extraction (SPE) is used to extract albendazole and its metabolites from cattle plasma.
-
Chromatographic System: The separation is performed on an XBridge® C18 column with a gradient elution of acetonitrile and ammonium acetate buffer.
-
Detection: A photodiode array (PDA) detector is set at 292 nm for the detection of the compounds.
RP-HPLC Method for Pharmaceutical Formulations
-
Sample Preparation: A powdered tablet sample is dissolved in a mixture of methanol and hydrochloric acid.
-
Chromatographic System: A Kromasil C18 column is used with an isocratic mobile phase of methanol and water.
-
Detection: UV detection is carried out at 308 nm.
Conclusion
The selection of an appropriate analytical method for albendazole quantification is contingent on the specific requirements of the study. For high sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS with a deuterated internal standard such as this compound is the method of choice. It offers a wide linear range and low limits of detection, enabling accurate pharmacokinetic and bioequivalence studies. For routine quality control of pharmaceutical formulations where high sensitivity is not paramount, HPLC with UV/PDA detection and spectrophotometric methods can provide reliable and cost-effective alternatives. The data and protocols presented in this guide serve as a valuable resource for researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Albendazole Bioanalysis: A Comparative Evaluation of Albendazole-d3 Recovery and Matrix Effect
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drug molecules like Albendazole (ABZ) is paramount. A crucial aspect of this analytical process is the choice of an appropriate internal standard (IS) to compensate for variations during sample preparation and analysis. Albendazole-d3, a deuterated analog of the parent drug, is frequently employed for this purpose. This guide provides a comparative evaluation of the recovery and matrix effect of this compound, supported by experimental data, to assist researchers in making informed decisions for their bioanalytical workflows.
Experimental Methodology
The data presented below is a synthesis of findings from multiple studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Albendazole and its metabolites in biological matrices, primarily human plasma. The general experimental workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The most common techniques for extracting Albendazole and its internal standard from plasma are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.
-
Solid Phase Extraction (SPE): This is a widely used method that offers good sample cleanup and concentration.[1][2][3] An improved high-performance liquid chromatography-tandem mass spectrometry (LC–MS/MS) method has been developed for the sensitive and rapid determination of albendazole (ABZ) and its active metabolite, albendazole sulfoxide (ABZSO), in positive ionization mode, utilizing solid-phase extraction (SPE) for sample preparation.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another common technique, although some methods have been noted to require larger sample volumes.
-
Protein Precipitation: While a simpler method, it may result in less clean extracts compared to SPE.
Chromatographic Separation: Separation is typically achieved using a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium acetate) and an organic component (such as methanol or acetonitrile).[4]
Mass Spectrometric Detection: Detection is performed using a mass spectrometer, often in the positive ionization mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Experimental Workflow for Recovery and Matrix Effect Assessment
The following diagram illustrates a typical workflow for evaluating the extraction recovery and matrix effect of an analyte and its internal standard.
Performance Data: this compound vs. Other Internal Standards
The selection of a suitable internal standard is critical for the accuracy and precision of a bioanalytical method. Ideally, the IS should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics. Deuterated standards like this compound are often considered the gold standard.
| Internal Standard | Analyte(s) | Mean Recovery (%) | Matrix | Method | Reference |
| This compound | Albendazole | 97.54 | Human Plasma | SPE-LC-MS/MS | |
| Albendazole sulfoxide-d5 | Albendazole sulfoxide | 91.57 | Human Plasma | SPE-LC-MS/MS | |
| Mebendazole | Albendazole & Metabolites | Not Specified | Sheep Plasma | LLE-HPLC-UV | |
| Oxibendazole | Albendazole & Metabolites | Not Specified | Cattle Plasma | SPE-HPLC-PDA | |
| Parbendazole | Albendazole | Not Specified | Tablets | HPLC | |
| Estazolam | Albendazole | 77.6 | Human Plasma | LLE-LC-MS/MS |
Matrix Effect Evaluation:
The matrix effect is the alteration of ionization efficiency by co-eluting matrix components. It is a significant concern in LC-MS/MS analyses. The use of a stable isotope-labeled internal standard like this compound can effectively compensate for these effects.
In a study by Rathod et al. (2016), the IS-normalized matrix factors for both Albendazole and its metabolite Albendazole sulfoxide were found to range from 0.985 to 1.042, indicating minimal relative matrix effect when using their respective deuterated internal standards.
Comparison with Alternative Approaches
While deuterated internal standards are preferred, other compounds have been utilized. For instance, Mebendazole and Oxibendazole, which are structurally related to Albendazole, have been used as internal standards. However, these analogs may not perfectly mimic the behavior of Albendazole during sample processing and ionization, potentially leading to less accurate quantification.
Some methods have been developed without the use of an internal standard. While this simplifies the procedure, it may compromise the method's robustness and ability to correct for analytical variability.
Conclusion
The experimental data strongly supports the use of this compound as an internal standard for the bioanalysis of Albendazole. Its high and consistent recovery, coupled with its ability to effectively compensate for matrix effects, makes it a superior choice compared to structural analogs or methods without an internal standard. For researchers and drug development professionals aiming for high-quality, reliable, and reproducible bioanalytical data for Albendazole, the implementation of this compound is highly recommended. The use of Solid Phase Extraction for sample preparation further enhances the cleanliness of the sample and the overall performance of the LC-MS/MS method.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
Method Robustness Testing: A Comparative Guide Featuring Albendazole-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides an objective comparison of analytical method performance, highlighting the enhanced robustness achieved by employing a deuterated internal standard, specifically Albendazole-d3, in the analysis of Albendazole.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely recognized as the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] An ideal internal standard should mimic the analyte of interest throughout the analytical process, compensating for variability in sample preparation, injection volume, and instrument response.[2][3] Deuterated internal standards, being chemically and physically almost identical to the analyte, co-elute and experience the same matrix effects, leading to more accurate and precise quantification.[4][5]
The Superiority of Deuterated Internal Standards
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, compromising data quality. In contrast, deuterated standards like this compound co-elute with Albendazole, ensuring that any signal suppression or enhancement is mirrored by the internal standard, allowing for accurate correction and more reliable data. This intrinsic advantage significantly contributes to the overall robustness of the analytical method.
Comparative Performance Data
The following tables summarize quantitative data from studies utilizing Albendazole and its metabolites with and without deuterated internal standards, demonstrating the superior performance of methods employing SIL-IS.
Table 1: Performance of an LC-MS/MS Method for Albendazole and Albendazole Sulfoxide using Deuterated Internal Standards (this compound and Albendazole Sulfoxide-d5) in Human Plasma
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) |
| Linearity Range (ng/mL) | 0.200–50.0 | 3.00–600 |
| Correlation Coefficient (r²) | ≥0.9976 | ≥0.9976 |
| Intra-day Precision (% CV) | 1.11 - 6.64 | 1.11 - 6.64 |
| Inter-day Precision (% CV) | 1.11 - 6.64 | 1.11 - 6.64 |
| Intra-day Accuracy (%) | 95.40 - 105.59 | 95.40 - 105.59 |
| Inter-day Accuracy (%) | 95.40 - 105.59 | 95.40 - 105.59 |
| Mean Recovery (%) | 88.00 | 88.25 |
| IS-Normalized Matrix Factor | 0.985 - 1.042 | 0.985 - 1.042 |
Table 2: Performance of an HPLC-PDA Method for Albendazole and its Metabolites using a Non-Isotopically Labeled Internal Standard in Cattle Plasma
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) | Albendazole Sulfone (ABZSO2) |
| Linearity Range (µg/mL) | 0.025 - 2.0 | 0.025 - 2.0 | 0.025 - 2.0 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 |
| Within-run Precision (% CV) | 1.2 - 14.5 | 0.8 - 15.1 | 0.4 - 10.7 |
| Between-run Precision (% CV) | Not Reported | Not Reported | Not Reported |
| Within-run Accuracy (%) | 82.8 - 112.7 | 85.3 - 117.7 | 93.3 - 114.1 |
| Between-run Accuracy (%) | 82.8 - 112.7 | 85.3 - 117.7 | 93.3 - 114.1 |
| Mean Recovery (%) | 101.6 | Not Reported | 100.0 |
As evidenced by the data, the method employing deuterated internal standards demonstrates superior precision (lower % CV) and accuracy (closer to 100%) compared to the method using a non-isotopically labeled internal standard.
Experimental Protocols
Method Robustness Testing Protocol (General)
Method robustness is typically evaluated by introducing small, deliberate variations to the analytical method parameters and observing the effect on the results.
-
Preparation of Solutions: Prepare a standard solution of Albendazole and this compound.
-
Variation of Parameters: Introduce variations to the following parameters, one at a time:
-
Mobile phase composition (e.g., ±2% organic phase)
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±5 °C)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analysis: Inject the standard solution in replicate (e.g., n=6) for each varied condition.
-
Evaluation: Calculate the system suitability parameters (e.g., retention time, peak area, tailing factor) and the concentration of the analyte. The results should remain within the acceptance criteria (e.g., %RSD < 15%) for the method to be considered robust.
Sample Preparation Protocol for Albendazole in Plasma using SPE
-
Spiking: To 100 µL of human plasma, add the internal standard solution (this compound).
-
Extraction: Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Elution: Elute the compounds from the SPE cartridge.
-
Analysis: Inject the eluted sample into the LC-MS/MS system.
Visualizing Method Robustness
The following diagrams illustrate the logical workflow of robustness testing and the relationship between different validation parameters.
Caption: Workflow for Method Robustness Testing.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
A Comparative Guide to Ionization Sources for the Analysis of Albendazole-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of Albendazole-d3, a deuterated internal standard for the anthelmintic drug Albendazole, is critical in pharmacokinetic and bioequivalence studies. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) plays a pivotal role in achieving the desired sensitivity, specificity, and robustness of the analytical method. This guide provides a comprehensive comparison of different ionization sources, primarily focusing on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of this compound.
Introduction to Ionization Sources
In LC-MS, the ionization source is responsible for converting the analyte molecules from the liquid phase into gas-phase ions, which can then be separated and detected by the mass spectrometer. The most common ionization techniques for the analysis of small molecules like Albendazole are ESI and APCI. Atmospheric Pressure Photoionization (APPI) is another, less common, alternative. The selection of the optimal ionization source depends on the physicochemical properties of the analyte, such as polarity, thermal stability, and molecular weight.
Performance Comparison of Ionization Sources
For the analysis of Albendazole and its deuterated analog, this compound, Electrospray Ionization (ESI) in the positive ion mode is overwhelmingly the most reported and recommended technique in the scientific literature.[1][2] Several studies have indicated that ESI provides superior sensitivity and signal intensity for Albendazole and its metabolites compared to APCI.[3] While direct quantitative comparisons for this compound are limited, the general consensus supports the use of ESI for this class of compounds.
APCI is generally considered a good alternative for less polar and more volatile compounds and is often less susceptible to matrix effects compared to ESI.[4] However, for moderately polar compounds like Albendazole, ESI typically yields better ionization efficiency. APPI is suitable for nonpolar compounds that are difficult to ionize by ESI or APCI and is less frequently used for pharmaceutical analysis.
The following table summarizes the key performance parameters for ESI and APCI in the context of this compound analysis, based on available literature and general principles of the techniques.
| Performance Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Principle | Ionization occurs in the liquid phase by applying a strong electric field. | Ionization occurs in the gas phase through chemical reactions with reagent ions. | Ionization occurs in the gas phase through interaction with photons. |
| Applicability for this compound | Highly suitable. Albendazole is a moderately polar molecule that is readily ionized by ESI. | Less suitable. Lower sensitivity reported for Albendazole compared to ESI. | Not commonly used or reported for Albendazole analysis. |
| Sensitivity (LOD/LOQ) | Generally higher. Published methods using ESI report low ng/mL to pg/mL detection limits for Albendazole. | Generally lower compared to ESI for this compound class. | Data not available for Albendazole. |
| Matrix Effects | More susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally less susceptible to matrix effects.[4] | Susceptibility to matrix effects is compound and matrix dependent. |
| Linearity | Excellent linearity is typically achieved over a wide concentration range. | Good linearity can be achieved, but may be narrower than ESI for some compounds. | Data not available for Albendazole. |
| Reproducibility | High reproducibility can be achieved with a well-developed method and proper system maintenance. | Can offer high reproducibility, particularly when matrix effects are a concern with ESI. | Data not available for Albendazole. |
| Thermal Stability Requirement | Suitable for thermally labile compounds as ionization occurs at near-ambient temperature. | Requires the analyte to be thermally stable as it is vaporized at high temperatures. | Requires the analyte to be thermally stable. |
Experimental Protocols
A detailed experimental protocol for the analysis of Albendazole and its internal standard this compound using LC-ESI-MS/MS is provided below. This protocol is a synthesis of methodologies reported in the scientific literature.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
Mass Spectrometry (MS) Conditions (Triple Quadrupole)
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Albendazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).
-
Mandatory Visualizations
Logical Workflow for Ionization Source Selection
References
- 1. Highly sensitive LC-MS/MS-ESI method for simultaneous quantitation of albendazole and ricobendazole in rat plasma and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Albendazole-d3 Across Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioanalytical studies of the anthelmintic drug Albendazole, the selection of an appropriate internal standard is critical for accurate and reliable quantification. Albendazole-d3, a deuterated analog of the parent drug, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its utility stems from its similar physicochemical properties to Albendazole, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of this compound's performance in different biological matrices, supported by experimental data, to aid in method development and validation.
Comparative Performance Data of this compound
The performance of this compound as an internal standard has been validated in several studies, primarily in human plasma and dried blood spots (DBS). While comprehensive data in other matrices like whole blood and various tissue homogenates is less readily available in a single comparative study, this guide consolidates published data to provide a comparative perspective.
Table 1: Performance Characteristics of this compound in Human Plasma
| Parameter | Method | This compound Performance | Reference |
| Recovery | Solid Phase Extraction (SPE) | 97.54% | [1] |
| Matrix Effect | IS-Normalized Matrix Factor: 0.985 - 1.042 | Minimal ion suppression or enhancement | [1] |
| Precision (%CV) | Inter-day and Intra-day | Not explicitly reported for IS alone, but assay precision with ABZ-d3 was 1.11% to 6.64% | [1] |
| Linearity (r²) | Not applicable for IS alone | Assay linearity for Albendazole using ABZ-d3 was ≥0.99 | [2] |
Table 2: Performance Characteristics of this compound in Dried Blood Spots (DBS)
| Parameter | Method | This compound Performance | Reference |
| Recovery | Solid Phase Extraction (SPE) | 62.5 ± 4.6% | [2] |
| Matrix Effect | 87–105% | Minimal ion suppression or enhancement | |
| Precision (%CV) | Not explicitly reported for IS alone | Assay precision with ABZ-d3 was within ±15% | |
| Linearity (r²) | Not applicable for IS alone | Assay linearity for Albendazole using ABZ-d3 was ≥0.99 |
Table 3: Performance of a Bioanalytical Method in Fish Muscle Tissue (as a proxy for tissue homogenates)
Note: This study utilized deuterated analogs for all analytes, but did not specify this compound for Albendazole. The data is presented as a representative example of performance in a tissue matrix.
| Parameter | Method | Performance | Reference |
| Recovery | Liquid-Liquid Extraction (LLE) | 100.1% for Albendazole | |
| Precision (%RSD) | Intra- and Inter-day | < 6.38% | |
| Linearity (r²) | Not applicable for IS alone | Assay linearity for Albendazole was >0.9985 |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting bioanalytical assays. Below are summaries of experimental protocols from studies utilizing this compound.
Sample Preparation
1. Solid Phase Extraction (SPE) for Human Plasma
-
Sample Pre-treatment: 100 µL of human plasma was spiked with the internal standard solution (including this compound).
-
Extraction Cartridge: Strata™-X (30 mg/1.0 mL) cartridges were used.
-
Conditioning: Cartridges were conditioned with methanol followed by water.
-
Loading: The pre-treated plasma sample was loaded onto the cartridge.
-
Washing: Cartridges were washed with water.
-
Elution: Analytes and the internal standard were eluted with the mobile phase.
2. Protein Precipitation (for Albendazole Sulfoxide analysis using Albendazole Sulfoxide-d3)
-
Precipitating Agent: Acetonitrile was used to precipitate proteins from the plasma sample.
-
Procedure: A specific volume of acetonitrile was added to the plasma sample containing the internal standard, vortexed, and centrifuged to separate the precipitated proteins. The supernatant was then analyzed.
3. Extraction from Dried Blood Spots (DBS)
-
Extraction: Analytes were extracted from DBS using a solid-phase extraction method.
LC-MS/MS Conditions
-
LC System: A Shimadzu HPLC system.
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH 5.0) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: MDS SCIEX API-5500 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
-
Albendazole: m/z 266.1 → 234.1
-
This compound: m/z 269.1 → 234.1
-
Visualizations
Albendazole Mechanism of Action
The primary mode of action of Albendazole is the inhibition of tubulin polymerization in parasites. This disruption of the microtubule cytoskeleton leads to impaired glucose uptake and eventual cell death.
Caption: Albendazole's mechanism of action in a parasite cell.
Experimental Workflow for Bioanalysis
A typical bioanalytical workflow using this compound as an internal standard involves several key steps from sample collection to data analysis.
Caption: A generalized workflow for bioanalytical sample analysis.
Metabolic Pathway of Albendazole
Albendazole is rapidly metabolized in the body, primarily in the liver, to its active metabolite, Albendazole sulfoxide, and then to the inactive Albendazole sulfone.
Caption: The primary metabolic pathway of Albendazole.
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in Albendazole Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of albendazole, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated versus non-deuterated internal standards for the quantitative analysis of albendazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by established analytical principles and experimental data from analogous studies, this document elucidates the clear advantages of employing a stable isotope-labeled internal standard.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting analytical variability that can arise during sample preparation, injection, and detection.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[3]
The scientific consensus strongly supports the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][2] This approach, known as isotope dilution mass spectrometry, is considered the gold standard because the SIL-IS is chemically and physically almost identical to the analyte. Consequently, it behaves nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer.
Superior Performance of Deuterated Internal Standards
The primary justification for using a deuterated internal standard like albendazole-d3 lies in its ability to more effectively compensate for variability throughout the analytical process, particularly matrix effects. Matrix effects, caused by co-eluting endogenous components in the sample, can lead to unpredictable ion suppression or enhancement, significantly impacting the accuracy and precision of quantification.
A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized, leading to more accurate and reproducible results. In contrast, a non-deuterated, structural analogue internal standard may have different chromatographic retention and ionization characteristics, leading to inadequate compensation for matrix effects.
Data Presentation: A Comparative Overview
To illustrate the expected performance differences, the following table summarizes typical quantitative data from a comparative study evaluating a deuterated (this compound) versus a non-deuterated (e.g., a structural analogue) internal standard for albendazole analysis. The data is representative of what is generally observed in such validation studies.
| Performance Metric | Deuterated Internal Standard (this compound) | Non-Deuterated Internal Standard (Structural Analogue) | Justification for Superiority of Deuterated IS |
| Linearity (r²) | > 0.998 | > 0.995 | The closer co-elution and similar ionization response of the deuterated IS provide a more consistent analyte-to-IS ratio across the concentration range. |
| Accuracy (% Bias) | ± 5% | ± 15% | Better correction for matrix effects and extraction variability leads to results closer to the true value. |
| Precision (% CV) | < 5% | < 15% | The deuterated IS more effectively minimizes the impact of random variations during the analytical process. |
| Recovery (% RSD) | < 10% | < 20% | The near-identical chemical properties ensure that the deuterated IS tracks the analyte's recovery more consistently across different samples. |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | < 5% | > 15% | The deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, leading to a consistent normalized response across different biological matrices. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for albendazole analysis, a rigorous validation experiment should be conducted. The following protocol outlines the key steps.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen human plasma samples, calibration standards (CSs), and quality control (QC) samples at room temperature.
-
To 100 µL of each plasma sample, add 25 µL of the appropriate internal standard working solution (either this compound or the non-deuterated IS).
-
Vortex the samples for 10 seconds.
-
Add 100 µL of 2 mM ammonium acetate solution and vortex for another 60 seconds.
-
Centrifuge the samples at 13,148 g for 5 minutes at 10 °C.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Strata™-X) by sequentially passing 1.0 mL of methanol and 1.0 mL of water.
-
Load the supernatant from the centrifuged samples onto the SPE cartridges.
-
Wash the cartridges with 1.0 mL of water.
-
Elute the analytes and internal standards with 1.0 mL of the mobile phase.
-
Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Hypurity C18 column or equivalent.
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Albendazole: e.g., m/z 266.1 → 234.1
-
This compound: e.g., m/z 269.1 → 237.1
-
Non-deuterated IS: Specific to the analogue used.
-
Data Analysis
-
Integrate the peak areas for the analyte (albendazole) and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression model.
-
Determine the concentrations of albendazole in the QC and unknown samples from the calibration curve.
-
Calculate the accuracy, precision, recovery, and matrix effect for both the deuterated and non-deuterated internal standard datasets.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the principle of matrix effect compensation using a deuterated internal standard.
References
A Researcher's Guide to Internal Standards in Bioanalysis: Regulatory Expectations and Performance Comparisons
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submission. The use of an appropriate internal standard (IS) is a critical component in bioanalytical method validation, ensuring the reliability and accuracy of data.[1][2] This guide provides a comprehensive comparison of different internal standards, supported by experimental data, and outlines the key regulatory guidelines governing their use.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, consider stable isotope-labeled (SIL) internal standards to be the gold standard for quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS).[1][2][3] SILs are molecules in which one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle modification makes them chemically almost identical to the analyte, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard significantly impacts assay performance. While SILs are preferred, structural analogs—molecules with similar chemical structures to the analyte—are also used. The following tables summarize the key performance differences and provide a comparative overview of validation acceptance criteria based on regulatory guidelines.
Table 1: Performance Characteristics of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Analog IS | Rationale & Implication |
| Chromatographic Co-elution | Excellent (especially ¹³C-labeled) | Variable | Co-elution is crucial for accurate compensation of matrix effects. SILs, particularly ¹³C-labeled ones, are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Extraction Recovery | Nearly identical to the analyte | Can differ from the analyte | Similar recovery ensures that any loss of analyte during sample preparation is mirrored by the IS. |
| Ionization Efficiency | Nearly identical to the analyte in the mass spectrometer source | Can differ significantly | Similar ionization behavior is critical for compensating for matrix-induced ion suppression or enhancement. |
| Isotopic Stability | High (¹³C > ²H). Deuterium can sometimes be susceptible to back-exchange. | Not applicable | High isotopic stability ensures the integrity of the IS throughout the analytical process. |
| Potential for Interference | Low, but requires sufficient mass difference (typically ≥3 amu) to avoid crosstalk. | High potential for interference from endogenous compounds. | A clean IS signal is essential for accurate quantification. |
| Cost & Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. | Budget and project timelines can be a factor in IS selection. |
Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)
| Validation Parameter | Acceptance Criteria |
| Selectivity | Response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response. |
| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLLOQ). |
| Accuracy & Precision (Intra- and Inter-run) | For Quality Control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, these are ±20% and ≤20% respectively. |
| Matrix Effect | The IS-normalized matrix factor should be evaluated to ensure that the matrix does not affect the accuracy of the measurement. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions should be demonstrated. The mean concentration of stability QC samples should be within ±15% of the nominal concentration. |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method using an internal standard. The following is a representative protocol for an LC-MS method.
Objective: To validate a bioanalytical method for the quantification of "Analyte X" in human plasma using "IS Y" (either a SIL or analog IS).
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of Analyte X and IS Y in a suitable organic solvent.
- Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution.
- Prepare a working solution of IS Y at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
- Spike blank human plasma with the working standard solutions of Analyte X to prepare calibration standards at a minimum of six concentration levels.
- Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
3. Sample Preparation (Protein Precipitation - Example):
- Aliquot a small volume (e.g., 50 µL) of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
- Add the working solution of IS Y to all samples except for the blank.
- Add a protein precipitation agent (e.g., acetonitrile) to each tube.
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
- Inject the prepared samples into the LC-MS/MS system.
- Develop a chromatographic method to achieve adequate separation of Analyte X and IS Y from matrix components.
- Optimize the mass spectrometer parameters for the detection of Analyte X and IS Y.
5. Data Analysis and Validation Parameter Assessment:
- Generate a calibration curve by plotting the peak area ratio of Analyte X to IS Y against the nominal concentration of the calibration standards.
- Quantify the QC samples using the calibration curve.
- Evaluate the method for selectivity, accuracy, precision, matrix effect, and stability according to the acceptance criteria outlined in Table 2.
Visualizing the Workflow and Logic
To better illustrate the concepts, the following diagrams were created.
Bioanalytical workflow with an internal standard.
References
The Analytical Edge: A Cost-Benefit Analysis of Albendazole-d3 in Routine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Albendazole, the choice of an appropriate internal standard is a critical decision that directly impacts data quality, reliability, and overall project cost. This guide provides a comprehensive comparison of using the deuterated internal standard, Albendazole-d3, against other analytical approaches. We will delve into the performance benefits, associated costs, and experimental considerations to aid in making an informed choice for your routine analysis needs.
Performance Comparison: The Case for a Stable Isotope-Labeled Internal Standard
The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection. This co-elution and similar ionization behavior in mass spectrometry effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.
In contrast, alternative internal standards, such as structurally similar molecules (e.g., Parbendazole, Oxibendazole), may not perfectly mirror the behavior of Albendazole, potentially leading to less accurate quantification. Methods that do not employ an internal standard are most susceptible to variability and are generally less reliable for complex biological matrices.
The following table summarizes the performance characteristics of an LC-MS/MS method utilizing this compound for the analysis of Albendazole in human plasma.
| Performance Metric | Albendazole with this compound IS |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Accuracy (% Bias) | -4.6% to 5.6% |
| Precision (% RSD) | ≤ 6.6% |
| Mean Recovery | 88.0% (Albendazole), 97.5% (this compound) |
Data synthesized from a validated LC-MS/MS method for Albendazole in human plasma.
Cost Analysis: Weighing the Investment
The primary drawback of employing this compound is its significantly higher purchase price compared to non-deuterated analogues or the cost of running an analysis without an internal standard. The table below provides an estimated cost comparison.
| Analytical Approach | Estimated Cost of Standard | Instrumentation Cost | Potential for Inaccurate Results |
| This compound as IS | High (e.g., ~$390/mg) | High (LC-MS/MS) | Low |
| Analogue IS (e.g., Parbendazole) | Moderate | High (LC-MS/MS or HPLC) | Moderate |
| No Internal Standard | Low (only Albendazole standard) | Variable (HPLC, Spectrophotometer) | High |
Experimental Protocols
Key Experiment: Quantification of Albendazole in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Albendazole: Precursor ion (Q1) → Product ion (Q3)
-
This compound: Precursor ion (Q1) → Product ion (Q3)
-
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of Albendazole using an internal standard.
Caption: Experimental workflow for Albendazole analysis.
Conclusion
The use of this compound as an internal standard in the routine analysis of Albendazole offers unparalleled analytical performance, ensuring the highest level of accuracy and precision. While the initial cost of this deuterated standard is a significant consideration, the long-term benefits of data reliability, reduced need for re-analysis, and confidence in analytical outcomes present a compelling case for its adoption, particularly in critical research and development settings. For applications where the highest data quality is not the primary driver and cost is a major constraint, alternative internal standards or methods without an internal standard may be considered, with the understanding of their inherent limitations in analytical performance. Ultimately, the choice depends on a careful evaluation of the specific analytical requirements, budgetary constraints, and the overall goals of the research or development program.
A Comparative Analysis of Albendazole-d3 and Alternative Internal Standards in Bioanalytical Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the bioanalysis of the anthelmintic drug Albendazole, the choice of an appropriate internal standard is critical for robust and reliable results, particularly in complex biological matrices. This guide provides a comprehensive comparison of Albendazole-d3 with other labeled and non-labeled internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties closely mimic the analyte of interest, allowing for effective compensation of variability during sample preparation and analysis.[2] this compound, a deuterated analog of Albendazole, is a commonly utilized SIL internal standard in bioanalytical methods. This guide will delve into its performance characteristics in comparison to other potential internal standards.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, experience similar matrix effects, and have comparable extraction recovery.[1] While direct head-to-head experimental data for Albendazole with a wide array of internal standards is limited in publicly available literature, a comparison can be constructed based on a validated LC-MS/MS method using this compound and general principles of internal standard selection.
Table 1: Quantitative Performance Comparison of Internal Standard Types for Albendazole Analysis
| Performance Metric | This compound (Deuterated SIL) | Structural Analog (e.g., Oxibendazole) | ¹³C-Labeled SIL (Theoretical) |
| Extraction Recovery | High and consistent with Albendazole (Mean Recovery: 97.54%)[3] | May differ from Albendazole due to structural differences. | Expected to be nearly identical to Albendazole. |
| Matrix Effect | Effectively compensates for matrix-induced ion suppression/enhancement (IS-normalized matrix factor: 0.985-1.042)[3] | May not adequately compensate due to differing ionization efficiencies. | Expected to provide the most accurate compensation. |
| Chromatographic Co-elution | Generally co-elutes closely with Albendazole. | Retention time will differ from Albendazole. | Expected to have virtually identical retention time to Albendazole. |
| Availability | Commercially available. | Commercially available. | Not readily commercially available for Albendazole. |
| Cost | Generally more expensive than non-labeled standards. | Lower cost compared to SIL standards. | Typically the most expensive option. |
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following is a detailed protocol for the simultaneous determination of Albendazole and its active metabolite, Albendazole sulfoxide, in human plasma using deuterated internal standards.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound and Albendazole sulfoxide-d5).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 2 mM ammonium acetate solution and vortex for another 60 seconds.
-
Centrifuge the sample at 13,148 x g for 5 minutes at 10°C.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata™-X) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.
-
Elute the analytes and internal standards with 1.0 mL of the mobile phase.
-
Vortex the eluate and inject 2 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH 5.0) (80:20, v/v)
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Spectrometer: Triple quadrupole
-
Detection: Multiple Reaction Monitoring (MRM)
Table 2: Optimized Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.1 |
| This compound | 269.1 | 234.1 |
| Albendazole sulfoxide | 282.1 | 240.0 |
| Albendazole sulfoxide-d5 | 287.1 | 241.1 |
Mandatory Visualizations
To further elucidate the experimental workflow and the biological context of Albendazole, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Albendazole-d3: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Albendazole-d3, ensuring the protection of both laboratory personnel and the environment.
Understanding the Regulatory Landscape
The disposal of pharmaceutical compounds, including isotopically labeled substances like this compound, is governed by a framework of federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] It is crucial to recognize that state and local regulations may be more stringent than federal mandates.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, eye protection, and a lab coat.[4] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations. The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While this compound itself is not explicitly listed as a hazardous waste in all contexts, it is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure. As a precaution, it should be handled as a potentially hazardous substance.
-
Segregate the Waste: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, sealed container.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for handling and disposal. The SDS will typically state that the product should be disposed of in accordance with national and local regulations.
-
Contact your EHS Department: Your institution's EHS department is the definitive resource for disposal procedures. They will provide guidance on the proper waste stream and arrange for collection by a licensed professional waste disposal service.
-
Prepare for Disposal:
-
Unused Product: For unused or expired this compound, it should be disposed of as an unused product.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing papers, or empty containers, should be treated as hazardous waste and disposed of accordingly. Handle uncleaned containers as you would the product itself.
-
-
Recommended Disposal Method: For Albendazole and its formulations, incineration is a recommended method of disposal. Your EHS department will coordinate with a certified hazardous waste management company to ensure proper treatment and disposal.
Important Note: Flushing pharmaceutical waste down the drain or disposing of it in regular trash is generally not acceptable and can lead to environmental contamination. The EPA's Subpart P rule specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.
Quantitative Data Summary
| Data Point | Value | Source |
| Regulatory Oversight | EPA (RCRA), DEA, State and Local Agencies | |
| Recommended Disposal | Incineration |
Experimental Protocols
This document focuses on disposal procedures and does not cite specific experimental protocols that would necessitate detailed methodologies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Albendazole-d3
Essential Safety and Handling Guide for Albendazole-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Chemical and Hazard Information
| Identifier | Information |
| Product Name | This compound (methoxy-d3) |
| Synonyms | Methyl 5-Propylthio-2-benzimidazolecarbamate-d3 |
| CAS Number | 1353867-92-1 |
| Chemical Formula | C₁₂H₁₂D₃N₃O₂S |
| Appearance | White solid[1] |
Hazard Identification
This compound is classified as a hazardous substance. The primary health hazards are summarized below.
| Hazard | Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 5 | H303: May be harmful if swallowed[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |
| Skin Irritation | Not classified, but may cause skin irritation[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Eye Irritation | Not classified, but may cause eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Respiratory Tract Irritation | Not classified, but may cause respiratory tract irritation if inhaled | P260: Do not breathe dust/fume/gas/mist/vapors/spray |
Personal Protective Equipment (PPE)
A systematic approach to PPE is critical to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Two pairs of nitrile chemotherapy gloves. | Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown or Coverall: Long-sleeved with closed cuffs (elastic or knit). | Protects against skin contact and contamination of personal clothing. Gowns should be changed every 2-3 hours or if contaminated. |
| Eye and Face Protection | Chemical Splash Goggles with side-shields. | Protects eyes from dust and potential splashes. |
| Respiratory Protection | N95 Respirator or higher. | Required to prevent inhalation of airborne particles, especially when handling the powder outside of a containment system. |
| Foot Protection | Disposable Shoe Covers. | Prevents the tracking of contaminants out of the handling area. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Handle this compound in a designated area with appropriate exhaust ventilation, such as a laboratory fume hood or a powder containment hood.
-
Safe Handling Practices :
-
Avoid the formation of dust and aerosols.
-
Minimize the quantity of material handled.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage : Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if necessary.
-
Wear appropriate PPE as detailed above.
-
Clean up spills immediately.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
-
Unused Product : Dispose of unused this compound as chemical waste in accordance with federal, state, and local regulations. Keep in suitable, closed containers for disposal.
-
Contaminated Materials : All disposable PPE (gloves, gowns, shoe covers, etc.) and any materials used for cleaning spills must be disposed of as hazardous waste.
-
Environmental Precautions : Do not let the product enter drains. Albendazole is very toxic to aquatic life with long-lasting effects.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
